4-Benzyloxy-3,5-dimethylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUPJCJZZNUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370073 | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97888-80-7 | |
| Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃.[1] It belongs to the class of aromatic carboxylic acids and is characterized by a benzoic acid core substituted with two methyl groups at the 3 and 5 positions and a benzyloxy group at the 4 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical field where it contributes to the synthesis of certain classes of drugs, including potential anticancer agents. Its structural features, combining both hydrophobic (benzyloxy and dimethyl groups) and hydrophilic (carboxylic acid) moieties, dictate its physicochemical properties and, consequently, its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic route and a relevant biological interaction.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as for designing synthetic and formulation strategies.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(benzyloxy)-3,5-dimethylbenzoic acid | [2][3] |
| CAS Number | 97888-80-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |
| Molecular Weight | 256.30 g/mol | [1][3][4] |
| Appearance | White to pale yellow or light brown crystalline powder/solid. | [2][5] |
| Melting Point | 157-162°C. Note: Some sources report a lower range of 110-112°C, but the higher range is more frequently cited by chemical suppliers. | [2][3][5][6] |
| Boiling Point | 408.6°C at 760 mmHg (estimated). | [5][6] |
| Density | 1.169 g/cm³ (estimated). | [5][6] |
| Solubility | Low solubility in polar solvents like water and ethanol; high solubility in non-polar solvents such as chloroform and dichloromethane. | |
| pKa | Not experimentally determined in cited literature. As a substituted benzoic acid, it is expected to be a weak acid with a pKa in the range of 4-5. | |
| LogP (XLogP3) | 3.58 | [5][6] |
| Flash Point | 150.3°C | [5][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques for aryl carboxylic acids.
Melting Point Determination
The melting point is determined using a standard melting point apparatus.
-
Apparatus : Capillary melting point apparatus, capillary tubes (sealed at one end).
-
Procedure :
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point (157-162°C).
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
Solubility Determination
A general method for determining solubility in various solvents is the shake-flask method.
-
Apparatus : Analytical balance, screw-capped vials, mechanical shaker or vortex mixer, centrifuge, spectrophotometer or HPLC.
-
Procedure :
-
An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a vial.
-
The vial is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the aliquot is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
-
pKa Determination via Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[7]
-
Apparatus : Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.
-
Reagents : 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, and a solvent in which the acid is soluble if necessary (e.g., a methanol/water mixture).
-
Procedure :
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water (or a suitable co-solvent if solubility is low).[7]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The initial pH of the solution is recorded.
-
The solution is titrated with the standardized 0.1 M NaOH solution, added in small, precise increments from a burette.
-
After each increment, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]
-
The titration continues until the pH has passed the equivalence point, indicated by a sharp increase in pH.
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the inflection point of the curve, where the slope is steepest. The volume at this point is V_eq.
-
The pKa is determined from the pH at the half-equivalence point (V_eq / 2), as at this point, the concentrations of the acid and its conjugate base are equal.[8]
-
Synthesis and Biological Interaction Workflow
Visual representations of the synthetic pathway and a potential biological interaction are provided below using Graphviz.
Synthesis Workflow
This compound can be synthesized via the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. This workflow illustrates the key steps in this process.
Caption: Williamson ether synthesis route for this compound.
Biological Interaction: Enzyme Inhibition
While this compound itself is primarily an intermediate, structurally related chromane derivatives have been investigated as inhibitors of salicylate synthase (MbtI) from M. tuberculosis. This logical diagram illustrates the concept of enzyme inhibition.
Caption: Conceptual diagram of enzyme inhibition by a benzoic acid derivative.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. echemi.com [echemi.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzoic acid (CAS: 97888-80-7)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
4-Benzyloxy-3,5-dimethylbenzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃. It is a derivative of benzoic acid featuring a benzyloxy group at the para position and two methyl groups at the meta positions relative to the carboxylic acid. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its structural features make it a valuable building block for creating more complex molecules with specific biological activities.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 110-112 °C | [2] |
| Solubility | High solubility in non-polar solvents (e.g., chloroform, dichloromethane); Low solubility in polar solvents (e.g., water, ethanol) | [2] |
| Stability | Relatively stable at room temperature; should be stored under dark conditions to prolong its shelf life. | [2] |
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[2] When handling this compound, it is crucial to adhere to standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Combustion of this compound may produce toxic gases.[2]
Synthesis and Experimental Protocols
This compound is typically synthesized via the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. The following is a detailed experimental protocol for a representative synthesis of a benzyloxy-containing benzoic acid derivative, which is a common precursor in the synthesis of bioactive molecules like PPARα agonists.
Synthesis of this compound
This protocol describes the benzylation of a hydroxylated benzoic acid, a general method applicable for the synthesis of the target compound.
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Application in Drug Discovery: A Case Study in PPARα Agonist Synthesis
This compound and its structural analogs are valuable intermediates in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. PPARα is a nuclear receptor that plays a critical role in lipid metabolism and is a therapeutic target for dyslipidemia.
The following workflow illustrates the general synthetic strategy for preparing a PPARα agonist using a benzyloxy-substituted aromatic aldehyde, a close derivative of the title compound.
Caption: General synthetic workflow for a PPARα agonist.
Experimental Protocol: Synthesis of a 4-Benzyloxy-benzylamino PPARα Agonist
This protocol is adapted from the synthesis of similar PPARα agonists.
Materials:
-
4-Benzyloxybenzaldehyde
-
3-Aminobenzoic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-benzyloxybenzaldehyde and 3-aminobenzoic acid in THF, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final PPARα agonist.
Biological Context: The PPARα Signaling Pathway
PPARα agonists, synthesized using intermediates like this compound, exert their therapeutic effects by modulating the PPARα signaling pathway. This pathway is central to the regulation of lipid metabolism.
Upon activation by a ligand (the PPARα agonist), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglyceride levels.
The following diagram illustrates the core mechanism of the PPARα signaling pathway.
Caption: The PPARα signaling pathway activation.
Conclusion
This compound is a versatile synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of PPARα agonists for the treatment of metabolic disorders. This guide provides a comprehensive overview of its properties, synthesis, and a key application, offering valuable insights for researchers and drug development professionals working in this area. The detailed protocols and the visualization of the relevant signaling pathway aim to facilitate further research and development efforts leveraging this important chemical entity.
References
An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-dimethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of specific quantitative data for this compound, this guide combines qualitative information with quantitative data from structurally similar benzoic acid derivatives to offer valuable insights for its application in research and development.
Introduction to this compound
This compound is a carboxylic acid derivative with a molecular formula of C₁₆H₁₆O₃. Its structure, featuring a bulky, non-polar benzyloxy group and two methyl groups on the aromatic ring, alongside a polar carboxylic acid group, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation development.
Qualitative Solubility Profile
General solubility information indicates that this compound exhibits high solubility in non-polar organic solvents and low solubility in polar solvents.
-
High Solubility: Expected in non-polar solvents such as chloroform and dichloromethane[1]. The large non-polar surface area of the molecule, contributed by the benzyl and dimethylphenyl groups, facilitates favorable interactions with these solvents.
-
Low Solubility: Expected in polar solvents like water and ethanol[1]. The polar carboxylic acid group is not sufficient to overcome the hydrophobic nature of the bulk of the molecule, leading to poor solvation in highly polar, protic solvents.
Quantitative Solubility Data of Structurally Related Compounds
To provide a quantitative context, the following table summarizes the solubility of benzoic acid and its methylated and methoxylated derivatives in various organic solvents. These compounds share structural similarities with this compound and can serve as a useful reference. The presence of the large, non-polar benzyloxy group in the target compound would likely result in solubilities that are higher in non-polar solvents and lower in polar solvents compared to these analogues.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Benzoic Acid | Chloroform | 25 | Reasonably High | [2][3] |
| Benzoic Acid | Dichloromethane | 25 | ~110 | [1] |
| Benzoic Acid | Ethanol | 25 | High | [2][3] |
| Benzoic Acid | Toluene | 25 | Lower | [2][3] |
| 3,5-Dimethylbenzoic acid | Methanol | - | Soluble (1g/10mL) | [4] |
| 3,5-Dimethylbenzoic acid | Water | - | Slightly Soluble | [4] |
| 3,5-Dimethylbenzoic acid | Alcohol | Hot | Easily Soluble | [5] |
| 3,5-Dimethylbenzoic acid | Ether | - | Readily Soluble | [5] |
| 4-Methoxybenzoic Acid | Ethanol | - | Soluble | [6][7] |
| 4-Methoxybenzoic Acid | Ether | - | Soluble | [6][7] |
| 4-Methoxybenzoic Acid | Ethyl Acetate | - | Soluble | [7][8] |
| 4-Methoxybenzoic Acid | Water | 20 | 0.03 | [7][9] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and straightforward approach for obtaining quantitative solubility data[10][11].
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that solid material remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a fume hood at ambient temperature or by using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the melting point of the solute may be used.
-
Once the solvent is completely evaporated, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = [(Weight of vial with dried solute) - (Weight of empty vial)] / (Volume of filtered solution in L)
Alternatively, the solubility can be expressed in other units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. P-anisic acid - BeiLi Technologies [beili.com]
- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 9. p-Anisic Acid (4-Methoxybenzoic Acid) Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
mass spectrometry analysis of 4-Benzyloxy-3,5-dimethylbenzoic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Benzyloxy-3,5-dimethylbenzoic Acid
This guide provides a comprehensive overview of the theoretical . Due to a lack of publicly available experimental mass spectra for this specific compound, the following data, fragmentation pathways, and protocols are based on established principles of mass spectrometry for structurally related aromatic carboxylic acids and benzyl ethers.
Compound Information
This compound is an organic compound with the following properties:
Theoretical Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily initiated by the cleavage of the benzylic ether bond and modifications to the carboxylic acid group. The following table summarizes the plausible mass-to-charge ratios (m/z) and the identity of the major fragments anticipated under electron ionization (EI) conditions.
| m/z (amu) | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Proposed Structure |
| 256 | Molecular Ion | [C₁₆H₁₆O₃]⁺• | - | Intact Molecule |
| 241 | [M - CH₃]⁺ | [C₁₅H₁₃O₃]⁺ | •CH₃ | Loss of a methyl radical |
| 211 | [M - COOH]⁺ | [C₁₅H₁₅O]⁺ | •COOH | Loss of the carboxyl radical |
| 165 | [M - C₇H₇]⁺ | [C₉H₉O₃]⁺ | •C₇H₇ | Loss of a benzyl radical |
| 149 | [M - C₇H₇O]⁺ | [C₉H₉O₂]⁺ | •OC₇H₇ | Cleavage of the ether bond |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | C₈H₇O₂• | Fragment from further cleavage |
| 91 | Tropylium Ion | [C₇H₇]⁺ | C₉H₉O₃• | Benzyl cation (often the base peak) |
| 77 | Phenyl Ion | [C₆H₅]⁺ | C₁₀H₁₁O₃• | Phenyl cation |
Experimental Protocol: GC-MS Analysis
This section outlines a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. Derivatization with a silylating agent (e.g., BSTFA) is often recommended for carboxylic acids to improve their volatility and chromatographic behavior.
A. Sample Preparation and Derivatization
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the stock solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
B. Gas Chromatography (GC) Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/Splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
C. Mass Spectrometry (MS) Parameters
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Speed: 1000 amu/s.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound under mass spectrometry analysis.
Caption: Proposed fragmentation of this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum of 4-Benzyloxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a comprehensive, data-driven prediction based on the well-established characteristic infrared absorption frequencies of its constituent functional groups and spectral data from closely related analogs. This document is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Expected Vibrational Modes
This compound is a carboxylic acid derivative characterized by a benzoic acid core, two methyl substituents on the aromatic ring, and a benzyloxy group. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:
-
Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band due to hydrogen bonding, a sharp and strong C=O (carbonyl) stretching band, and C-O stretching and O-H bending vibrations.
-
Ether (Ar-O-CH₂-Ar): The C-O-C ether linkage will exhibit characteristic stretching vibrations.
-
Aromatic Rings: Both the substituted benzoic acid ring and the benzyl group ring will show C-H stretching and C=C stretching absorptions.
-
Methyl Groups (-CH₃): These will have characteristic C-H stretching and bending vibrations.
Predicted FT-IR Spectral Data
The following table summarizes the predicted wavenumbers (cm⁻¹) and assignments for the principal absorption bands in the FT-IR spectrum of this compound. These predictions are based on the analysis of analogous compounds, including benzoic acid and its derivatives.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3300 - 2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded dimer) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H stretch (methyl and methylene groups) |
| 1710 - 1680 | Strong, Sharp | C=O stretch of the carboxylic acid |
| 1610 - 1580 | Medium | Aromatic C=C ring stretch |
| 1470 - 1450 | Medium | C-H bend (methyl and methylene groups) |
| 1320 - 1210 | Medium, Broad | C-O stretch coupled with O-H in-plane bend of the carboxylic acid |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch of the aryl ether |
| 1050 - 1000 | Medium | Symmetric C-O-C stretch of the aryl ether |
| 960 - 920 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid dimer |
| 800 - 700 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for FT-IR Analysis
The following is a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Spatula
-
Drying oven
-
Potassium bromide (KBr), spectroscopy grade
-
This compound sample
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands. Allow to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for 2-3 minutes. This will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample pellet over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Key Molecular Vibrations
The following diagram illustrates the key functional groups of this compound and their associated vibrational modes that are prominent in an FT-IR spectrum.
Caption: Key functional groups and their corresponding FT-IR vibrational modes.
This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound. For definitive identification, it is always recommended to compare the experimentally obtained spectrum with a reference spectrum of a certified standard when available.
In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of 4-Benzyloxy-3,5-dimethylbenzoic acid. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes reported physical constants and provides a detailed experimental protocol for its determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, an analysis of the thermal behavior of structurally related compounds is presented to infer the expected thermal stability of this compound.
Core Physical and Thermal Properties
The following table summarizes the available quantitative data for this compound. It is important to note the variability in the reported melting points, which may be attributed to differences in purity or analytical methodology.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 256.30 g/mol | --INVALID-LINK-- |
| Melting Point | 110-112 °C | --INVALID-LINK-- |
| 159-162 °C | --INVALID-LINK--, --INVALID-LINK-- | |
| 155.5-161.5 °C | --INVALID-LINK-- | |
| Boiling Point | 408.6 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 150.3 °C | --INVALID-LINK-- |
| Appearance | White to light brown crystalline solid | --INVALID-LINK--, --INVALID-LINK-- |
| Stability | Reported to be relatively stable at room temperature. | --INVALID-LINK-- |
Inferred Thermal Stability
While direct TGA/DSC data for this compound is not publicly available, the thermal stability can be inferred from the behavior of structurally similar compounds. The core structure, benzoic acid, is known to be thermally stable, with decomposition occurring at temperatures above 400°C. However, the presence of the benzyloxy group is expected to lower the overall thermal stability. The ether linkage in the benzyloxy group is a potential site for thermal cleavage.
Studies on other ether-substituted aromatic compounds provide some insight. For example, the thermal decomposition of a glycoside containing a 4-methyloxybenzyl group showed a maximum mass loss rate at approximately 247°C. Additionally, research on the degradation of substituted benzoic acids in subcritical water has shown complete decomposition by 250°C. Based on this, it is reasonable to hypothesize that the thermal decomposition of this compound, under an inert atmosphere, would likely commence in the range of 200-300°C. The initial decomposition step may involve the cleavage of the benzyl-oxygen bond.
Experimental Protocol for Thermal Analysis
To definitively determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.
Objective: To determine the onset of decomposition, peak decomposition temperature, and associated thermal events (e.g., melting, crystallization) of this compound.
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
Experimental Parameters:
-
Sample Preparation: A small sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon should be used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).
-
-
Data Collection: The instrument will simultaneously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
Data Analysis:
-
TGA Curve: The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step. The peak decomposition temperature is identified from the corresponding peak in the derivative of the TGA curve (DTG).
-
DSC Curve: The DSC thermogram will reveal thermal events. An endothermic peak will correspond to the melting of the compound. Exothermic or endothermic events in the decomposition region can provide information about the nature of the decomposition process.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for TGA/DSC analysis of this compound.
An In-Depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzoic acid, a key intermediate in the development of therapeutic compounds. While the precise historical details of its initial synthesis remain to be definitively established in readily available literature, its contemporary significance is intrinsically linked to its role as a foundational scaffold in the discovery of potent Peroxisome Proliferator-Activated Receptor α (PPARα) agonists. This document details its chemical properties, provides established and theoretical synthesis protocols, and explores its application in the modulation of the PPARα signaling pathway, a critical regulator of lipid metabolism and inflammation.
Introduction
This compound (C₁₆H₁₆O₃) is a white crystalline solid that has emerged as a valuable building block in medicinal chemistry.[1] Its structural features, particularly the benzyloxy group, offer a versatile handle for creating derivatives with specific biological activities. While its early history is not extensively documented, its modern applications are primarily centered on the synthesis of selective PPARα agonists, which are under investigation for the treatment of dyslipidemia and related metabolic disorders.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 97888-80-7 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 159-162 °C | [1] |
| Boiling Point | 359.54 °C (rough estimate) | [1] |
| Flash Point | 150.3 °C | [1] |
| Solubility | High in non-polar solvents (chloroform, dichloromethane), low in polar solvents (water, ethanol) | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the benzylation of its precursor, 4-hydroxy-3,5-dimethylbenzoic acid.
Synthesis of the Precursor: 4-Hydroxy-3,5-dimethylbenzoic acid
The synthesis of the precursor can be achieved through various methods, with one common approach being the oxidation of 2,6-dimethylphenol.
-
Reaction Setup: A solution of 2,6-dimethylphenol in a suitable solvent (e.g., a mixture of pyridine and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while monitoring the temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 4-hydroxy-3,5-dimethylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Benzylation of 4-Hydroxy-3,5-dimethylbenzoic acid
The final step involves the protection of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid with a benzyl group.
-
Deprotonation: 4-Hydroxy-3,5-dimethylbenzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group.
-
Nucleophilic Attack: Benzyl bromide or benzyl chloride is added to the reaction mixture. The resulting phenoxide acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm)Methylene protons of the benzyl group (singlet, ~5.0 ppm)Aromatic protons of the dimethylbenzoic acid ring (singlet, ~7.7 ppm)Methyl protons (singlet, ~2.3 ppm)Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | Carboxylic acid carbon (~170 ppm)Aromatic carbons of both rings (multiple signals, ~110-160 ppm)Methylene carbon of the benzyl group (~70 ppm)Methyl carbons (~16 ppm) |
| IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹)C-O-C stretch from the ether linkage (~1200-1250 cm⁻¹)Aromatic C-H and C=C stretches |
| MS (ESI-) | [M-H]⁻ peak at m/z 255.1 |
Role in Drug Discovery: PPARα Agonism
The primary contemporary interest in this compound stems from its use as a scaffold for the synthesis of selective PPARα agonists.[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.
The PPARα Signaling Pathway
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. When activated by a ligand (agonist), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes that encode proteins involved in fatty acid uptake, transport, and β-oxidation, as well as those that regulate lipoprotein metabolism. The net effect is a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3]
Structure-Activity Relationship (SAR) Studies
Derivatives of this compound have been synthesized and evaluated for their PPARα agonist activity. SAR studies have explored modifications to various parts of the molecule to optimize potency and selectivity. These studies often involve altering the substituents on the benzyloxy ring and modifying the carboxylic acid group to enhance binding to the ligand-binding domain of PPARα. The 3,5-dimethyl substitution pattern on the benzoic acid ring is a key feature that has been explored in the design of these agonists.
Conclusion
This compound, while having an understated history, has become a compound of significant interest in modern medicinal chemistry. Its utility as a scaffold for the development of selective PPARα agonists highlights its potential in the ongoing search for novel therapeutics for metabolic diseases. This guide provides a foundational understanding of its properties, synthesis, and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into its historical origins and a more detailed exploration of the biological activities of its derivatives will undoubtedly continue to expand its scientific importance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzyloxy Group: A Linchpin in Modulating Molecular Properties for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzyloxy group, a common structural motif in organic chemistry, plays a multifaceted and critical role in shaping the molecular properties of compounds, particularly within the realm of drug discovery and development. Its influence extends from fundamental physicochemical characteristics, such as lipophilicity and solubility, to crucial pharmacokinetic and pharmacodynamic parameters, including metabolic stability, protein binding, and biological activity. This technical guide provides a comprehensive overview of the benzyloxy group's impact on these key molecular properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Influence on Physicochemical Properties
The introduction of a benzyloxy group can significantly alter a molecule's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity
The benzyloxy group, consisting of a benzyl group attached to an oxygen atom, is substantially more lipophilic than a hydroxyl group. This increased lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes.
| Compound Pair | Structure (Parent) | logP (Parent) | Structure (Benzyloxy Derivative) | logP (Benzyloxy Derivative) | ΔlogP |
| Phenol / Benzyl phenyl ether | 1.46 (calculated) | 3.63 (calculated) | +2.17 | ||
| Benzyl alcohol / Dibenzyl ether | 1.10 (experimental)[1] | 3.31 (experimental)[2] | +2.21 |
Note: Calculated logP values are estimations and may differ from experimental values.
Solubility
While increasing lipophilicity, the introduction of a benzyloxy group generally leads to a decrease in aqueous solubility. The bulky, nonpolar benzyl group disrupts the favorable interactions with water molecules that a more polar functional group, like a hydroxyl group, can form. This trade-off between lipophilicity and solubility is a critical consideration in drug design.
Impact on Pharmacokinetics
The metabolic fate and distribution of a drug are heavily influenced by its chemical structure. The benzyloxy group can play a significant role in both metabolic stability and protein binding.
Metabolic Stability
The benzyloxy group can be susceptible to metabolic cleavage, primarily through O-dealkylation mediated by cytochrome P450 enzymes, to yield a phenol and toluene.[3] However, in some contexts, it can also serve to protect a nearby functional group from metabolism. The metabolic stability of a benzyloxy-containing compound is highly dependent on the overall molecular structure and the specific metabolic enzymes involved. For instance, the drug Bazedoxifene, which contains a benzyloxy group, is primarily metabolized via glucuronidation of its hydroxyl groups, with the benzyloxy moiety remaining intact during this primary metabolic pathway.[4][5]
| Compound | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| Bazedoxifene | Human Liver Microsomes | ~28 hours (in vivo) | - | [6] |
| Tamoxifen | Rat Liver Microsomes | - | - | [5][7] |
| 4-Hydroxytamoxifen | Rat Liver Microsomes | - | - | [5][7] |
Protein Binding
The increased lipophilicity conferred by the benzyloxy group can lead to enhanced binding to plasma proteins, such as human serum albumin (HSA). This can affect the free concentration of the drug available to interact with its target. The nature and extent of protein binding are crucial for understanding a drug's pharmacokinetic and pharmacodynamic profile. For example, studies on estradiol and its derivatives show that modifications to the core structure, including the introduction of larger, lipophilic groups, can significantly alter binding affinity for estrogen receptors.[8][9][10][11]
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
| 17β-Estradiol | Estrogen Receptor α (ERα) | 68.81 pM | [11] |
| 17β-Estradiol | Estrogen Receptor β (ERβ) | - | [8] |
Role in Biological Activity and Drug Design
The benzyloxy group is a key pharmacophore in many biologically active molecules and approved drugs. It can engage in crucial interactions with biological targets and can be strategically employed as a protecting group in organic synthesis.
Pharmacophoric Interactions
The aromatic ring of the benzyloxy group can participate in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. These interactions can be critical for high-affinity binding and biological activity. A prominent example is Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), where the benzyloxy group is part of the core structure that interacts with the estrogen receptor.[12][13][14]
Use as a Protecting Group
In multi-step organic synthesis, the benzyloxy group is widely used as a protecting group for alcohols and phenols.[2] Its stability under a wide range of reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis make it an invaluable tool for synthetic chemists.[3][15][16][17]
Experimental Protocols
Synthesis of Benzyl Phenyl Ether via Williamson Ether Synthesis
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide.[18][19][20][21]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Benzyl bromide
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure benzyl phenyl ether.[18]
Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
This protocol outlines the general procedure for the removal of a benzyl protecting group using palladium-catalyzed hydrogenation.[13][15][16]
Materials:
-
Benzyl-protected compound
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol as solvent
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethanol in a flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[16]
Determination of logP by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the determination of the octanol-water partition coefficient (logP) using reversed-phase HPLC.[6][22][23][24][25]
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water
-
A series of standard compounds with known logP values
-
Test compound
Procedure:
-
Prepare a series of mobile phases with varying compositions of acetonitrile and water.
-
Inject the standard compounds and the test compound onto the HPLC column using each mobile phase composition.
-
Determine the retention time (t_R) and the void time (t_0) for each compound at each mobile phase composition.
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.
-
Extrapolate the linear regression to 100% water (0% acetonitrile) to determine the log(k_w) value for each compound.
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.
-
Use the calibration curve to determine the logP of the test compound from its log(k_w) value.[22][23]
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes.[4][14][26][27][28]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in DMSO)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (ACN) with an internal standard to stop the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound and positive control to the reaction mixture in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14][26][27]
Signaling Pathway Visualization
Estrogen Receptor Signaling and Modulation by SERMs
The benzyloxy-containing drug, Bazedoxifene, is a Selective Estrogen Receptor Modulator (SERM). SERMs exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs). The following diagram illustrates the generalized signaling pathway of estrogen and how a SERM can modulate this pathway. In some tissues (e.g., bone), a SERM can act as an agonist, promoting the transcription of estrogen-responsive genes, while in other tissues (e.g., breast), it can act as an antagonist, blocking gene transcription.[12][23][29][30][31]
Caption: Estrogen Receptor Signaling Pathway and SERM Action.
Conclusion
The benzyloxy group is a powerful and versatile tool in the arsenal of medicinal chemists. Its ability to modulate lipophilicity, influence metabolic stability and protein binding, and participate in key pharmacophoric interactions makes it a critical structural component in the design of new therapeutic agents. A thorough understanding of the multifaceted roles of the benzyloxy group, supported by quantitative data and robust experimental evaluation, is essential for the successful development of drug candidates with optimized physicochemical and pharmacokinetic properties.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl | Organic Chemistry Tutorial [curlyarrows.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Tamoxifen metabolic activation: comparison of DNA adducts formed by microsomal and chemical activation of tamoxifen and 4-hydroxytamoxifen with DNA adducts formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 19. prepchem.com [prepchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 31. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial precursor in the synthesis of a wide array of high-value chemical entities, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic routes to 3,5-dimethylbenzoic acid, with a focus on the oxidation of mesitylene and Grignard carboxylation. Detailed experimental protocols, quantitative data on reaction yields and product purity, and an exploration of its application in the development of novel therapeutics are presented. A significant focus is placed on its role as a scaffold in the synthesis of diffractaic acid analogs, which have shown promise as inhibitors of key signaling pathways implicated in colorectal cancer. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to efficiently synthesize and utilize this important chemical building block.
Introduction
3,5-Dimethylbenzoic acid (CAS No: 499-06-9), also known as mesitylenic acid, is a substituted benzoic acid derivative characterized by two methyl groups at the 3 and 5 positions of the benzene ring. Its unique structural features and chemical reactivity make it an important intermediate in organic synthesis. The presence of the carboxylic acid group allows for a variety of chemical transformations, while the dimethyl substitution pattern influences the molecule's steric and electronic properties, which can be strategically exploited in the design of new molecules.
In the pharmaceutical industry, 3,5-dimethylbenzoic acid and its derivatives are utilized in the synthesis of a range of therapeutic agents. Notably, it serves as a key precursor for the development of compounds targeting complex diseases such as cancer. This guide will delve into the practical aspects of its synthesis and showcase a compelling application in the generation of diffractaic acid analogs, potent inhibitors of critical signaling pathways in colorectal cancer stem cells.
Synthetic Methodologies
Two principal synthetic strategies are commonly employed for the preparation of 3,5-dimethylbenzoic acid: the oxidation of 1,3,5-trimethylbenzene (mesitylene) and the carboxylation of a Grignard reagent derived from 3,5-dimethylbromobenzene.
Oxidation of Mesitylene
The oxidation of one of the methyl groups of mesitylene to a carboxylic acid is a direct and widely used approach. Various oxidizing agents and catalytic systems can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.
A classical laboratory-scale method involves the oxidation of mesitylene using nitric acid. This method, while effective, requires careful control of reaction conditions to minimize the formation of byproducts.
Experimental Protocol: Nitric Acid Oxidation of Mesitylene [1]
-
Materials:
-
Mesitylene (20 g)
-
30% Nitric Acid (80 g)
-
Sodium Carbonate solution
-
Dilute Hydrochloric Acid
-
Tin (Sn)
-
Strong Hydrochloric Acid
-
Dilute Caustic Soda solution
-
Ethanol
-
-
Procedure:
-
In a 250-ml round-bottomed flask equipped with a reflux condenser, reflux a mixture of 20 g of mesitylene and 80 g of 30% nitric acid on a sand bath in a fume cupboard for 18 hours.
-
Upon cooling, a white residue will form. Filter the residue and wash it with cold water.
-
Dissolve the residue in a sodium carbonate solution to separate unreacted mesitylene and any nitromesitylene.
-
Reprecipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.
-
Filter the white precipitate, wash with cold water, and then heat it on a water bath with tin and an excess of strong hydrochloric acid for 2 hours with constant shaking. Caution: Hydrogen gas is evolved. This step reduces any nitromesitylenic acid byproduct.
-
After cooling, filter the undissolved portion, wash with cold water, and dissolve it in dilute caustic soda.
-
Reprecipitate the product from the hot filtered solution with dilute hydrochloric acid. The precipitate will be a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.
-
Filter the precipitate, wash with cold water, and perform steam distillation until the distillate is no longer acidic. The 3,5-dimethylbenzoic acid will be suspended in the distillate.
-
Filter the 3,5-dimethylbenzoic acid. Neutralize the filtrate with sodium hydroxide solution, evaporate to a small volume, and acidify with dilute hydrochloric acid to recover any remaining product.
-
Combine all portions of the product, redissolve in sodium hydroxide solution, filter while hot, and reprecipitate with dilute hydrochloric acid.
-
Wash the final product with cold water and recrystallize from ethanol to obtain pure 3,5-dimethylbenzoic acid.
-
For industrial-scale production, catalytic air oxidation of mesitylene is a more economical and environmentally friendly method. This process typically utilizes a transition metal catalyst, such as a cobalt salt, and is often carried out in a solvent like acetic acid or without a solvent under pressure.
Experimental Protocol: Catalytic Air Oxidation of Mesitylene [2]
-
Materials:
-
Mesitylene
-
Acetic Acid (solvent)
-
Cobalt Acetate (catalyst)
-
Compressed Air
-
-
Procedure:
-
Mix mesitylene, acetic acid, and cobalt acetate catalyst in an oxidation container.
-
Introduce compressed air into the mixture and carry out the oxidation reaction at a controlled temperature and pressure. The heat generated by the reaction can be managed by the continuous evaporation and condensation of the acetic acid solvent.
-
After the reaction is complete, cool the mixture to induce crystallization of the product.
-
Filter the crystallized 3,5-dimethylbenzoic acid.
-
The filter residue can be further purified by rectification to obtain a high-purity product.
-
Grignard Carboxylation
An alternative synthetic route involves the formation of a Grignard reagent from 3,5-dimethylbromobenzene, followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup. This method is particularly useful for smaller-scale syntheses and when the starting halide is readily available.
Experimental Protocol: Grignard Carboxylation of 3,5-Dimethylbromobenzene [3][4][5]
-
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6M)
-
-
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is thoroughly dried to prevent moisture from quenching the Grignard reagent.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium. The reaction is exothermic and may require initial heating to start.
-
Once the reaction has initiated, maintain a gentle reflux until most of the magnesium has been consumed.
-
-
Carboxylation:
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution over the dry ice with stirring. A vigorous reaction will occur.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
-
Workup and Purification:
-
Slowly add hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate or sodium hydroxide solution to convert the benzoic acid into its water-soluble salt.
-
Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the 3,5-dimethylbenzoic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
-
-
Quantitative Data
The choice of synthetic method often depends on the desired scale, purity requirements, and available resources. The following tables summarize typical quantitative data for the synthesis of 3,5-dimethylbenzoic acid.
Table 1: Oxidation of Mesitylene
| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Conversion Rate (%) | Purity (%) | Reference |
| 30% Nitric Acid | None | Reflux | Atmospheric | ~50 (Yield) | High after purification | [1] |
| Air/Cobalt Acetate | Acetic Acid | 100-150 | 0.1-0.5 | 90 | >98 | [2] |
| Air/Cobalt Naphthenate | None | 100-140 | 0.1-0.4 | Not specified | Crude | [6] |
| Oxygen/Composite Catalyst | Butyl Acetate | 130 | Atmospheric | Not specified | >98 | [7] |
Table 2: Grignard Carboxylation
| Starting Material | Solvent | Reaction Time | Yield (%) | Purity | Reference |
| 3,5-Dimethylbromobenzene | Diethyl Ether/THF | Not specified | Generally good for Grignard reactions | High after purification | General methodology |
Application as a Precursor in Drug Development: Synthesis of Diffractaic Acid Analogs
The utility of 3,5-dimethylbenzoic acid as a precursor is exemplified in the synthesis of diffractaic acid and its analogs. Diffractaic acid is a naturally occurring lichen metabolite that has garnered interest for its biological activities. Recent research has focused on synthesizing analogs of diffractaic acid to explore their potential as therapeutic agents, particularly in oncology.
One promising area of investigation is the development of diffractaic acid analogs as inhibitors of colorectal cancer stem cells. These cells are believed to be responsible for tumor initiation, metastasis, and resistance to therapy.
General Synthetic Scheme for Diffractaic Acid Analogs
The synthesis of diffractaic acid analogs typically involves the esterification of a substituted benzoic acid, such as 3,5-dimethylbenzoic acid, with a substituted phenol. The specific substituents on both aromatic rings can be varied to create a library of analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for diffractaic acid analogs.
Inhibition of Key Signaling Pathways in Colorectal Cancer
Analogs derived from 3,5-dimethylbenzoic acid have been shown to potently inhibit several critical signaling pathways that are frequently dysregulated in colorectal cancer. These pathways play a crucial role in the survival, proliferation, and self-renewal of cancer stem cells.
The WNT signaling pathway is a key regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of most colorectal cancers.[8][9]
Caption: Inhibition of the WNT signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, including colorectal cancer, where it promotes cell proliferation and survival.[10][11]
Caption: Inhibition of the STAT3 signaling pathway.
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a key factor in the inflammation-associated progression of colorectal cancer.[12][13]
Caption: Inhibition of the NF-κB signaling pathway.
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly reactivated in several cancers, including colorectal cancer, where it can promote tumorigenesis.[14][15][16]
Caption: Inhibition of the Hedgehog signaling pathway.
Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a complex role in cancer, with its activity being implicated in both tumor promotion and suppression.[17][18][19]
Caption: Inhibition of the AP-1 signaling pathway.
Conclusion
3,5-Dimethylbenzoic acid is a valuable and versatile precursor in organic synthesis with significant applications in the pharmaceutical industry. The synthetic methods outlined in this guide, namely the oxidation of mesitylene and Grignard carboxylation, provide reliable and scalable routes to this important intermediate. The successful application of 3,5-dimethylbenzoic acid in the synthesis of diffractaic acid analogs highlights its potential as a scaffold for the development of novel therapeutics. The ability of these analogs to inhibit multiple key signaling pathways in colorectal cancer underscores the importance of continued research into the applications of this fundamental chemical building block. This guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic potential of 3,5-dimethylbenzoic acid in their drug discovery and development endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents [patents.google.com]
- 7. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Pivotal Player: Components of NF-κB Pathway as Promising Biomarkers in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog signaling in colorectal cancer: a spiny issue gets smoothened - Scarpa - Translational Cancer Research [tcr.amegroups.org]
- 17. SCF/C-Kit/JNK/AP-1 Signaling Pathway Promotes Claudin-3 Expression in Colonic Epithelium and Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route to 4-benzyloxy-3,5-dimethylbenzoic acid, a valuable intermediate in pharmaceutical research and organic synthesis. While multiple synthetic strategies can be envisioned, this document focuses on a well-established and reliable method: the direct benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Additionally, a plausible, though less specifically documented, approach via a Grignard reaction is discussed.
Introduction
This compound is a white crystalline solid with the chemical formula C₁₆H₁₆O₃.[1] Its structure incorporates a benzoic acid moiety, two methyl groups, and a benzyl ether, making it a versatile building block in the synthesis of more complex molecules, including potential anticancer agents.[1] Understanding its synthesis is crucial for researchers working on the development of novel therapeutics and other specialized organic compounds.
Primary Synthetic Route: Benzylation of 4-Hydroxy-3,5-dimethylbenzoic Acid
The most direct and commonly employed method for the synthesis of this compound is the benzylation of the commercially available starting material, 4-hydroxy-3,5-dimethylbenzoic acid. This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of the starting material acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.
Experimental Protocol
A representative experimental protocol for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid is detailed below. This procedure is based on established methods for the benzylation of substituted phenols.
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Quantitative Data
| Parameter | Value/Range | Notes |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzoic acid | Commercially available. |
| Reagents | Benzyl bromide, K₂CO₃ | |
| Solvent | Acetone or DMF | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4-12 hours | Monitor by TLC. |
| Typical Yield | 85-95% | Dependent on reaction scale and purification method. |
Signaling Pathway (Reaction Mechanism)
References
An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid, a key chemical transformation for the synthesis of various organic compounds. This document details established experimental protocols, presents quantitative data from related reactions, and includes a logical workflow for the process.
Introduction
The benzylation of 4-hydroxy-3,5-dimethylbenzoic acid is a chemical reaction that introduces a benzyl group onto either the hydroxyl or the carboxylic acid functional group of the molecule. The benzyl group serves as a versatile protecting group in multi-step organic synthesis, which can be readily removed under specific conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the oxygen atom of the hydroxyl or carboxyl group acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide or other benzylating agent. The choice of reagents and reaction conditions determines the selectivity and yield of the desired benzylated product.
Reaction Scheme
The benzylation of 4-hydroxy-3,5-dimethylbenzoic acid can result in the formation of two primary products: benzyl 4-hydroxy-3,5-dimethylbenzoate (esterification) or 4-(benzyloxy)-3,5-dimethylbenzoic acid (etherification). The predominant product depends on the reaction conditions, particularly the base and solvent used.
Caption: General reaction pathways for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the benzylation of structurally similar substituted benzoic acids, providing a comparative reference for the target reaction.
| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dihydroxybenzoic acid | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4 | Not specified | [1] |
| Orsellinic acid | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 7 | 42 (dibenzyl) | [2] |
| p-Hydroxybenzoic acid | Benzyl alcohol | K₂CO₃ | - | 110 | 20 | Not specified | [3] |
| Salicylic acid | Benzyl chloride | N-methyl-formamide | - | Not specified | 5 | 73.1 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the benzylation of phenolic acids. While a specific protocol for 4-hydroxy-3,5-dimethylbenzoic acid is not explicitly detailed in the surveyed literature, the following procedures for similar substrates can be adapted.
Protocol 1: Benzylation using Benzyl Bromide and Potassium Carbonate
This protocol is adapted from the benzylation of orsellinic acid and 2,4-dihydroxybenzoic acid.[1][2]
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petrol-diethyl ether mixture)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (3.0-4.0 equivalents).
-
Add benzyl bromide (2.0-3.0 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzylated product.
Protocol 2: Benzylation using Sodium Hydride and Benzyl Bromide
This is a general protocol for the benzylation of hydroxyl groups.[5]
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethylbenzoic acid (1.0 equivalent) in dry DMF or THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the solution.
-
Add benzyl bromide (1.5–2.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of benzylated 4-hydroxy-3,5-dimethylbenzoic acid.
Caption: A typical experimental workflow for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
References
- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. chembk.com [chembk.com]
- 4. US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents [patents.google.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices of electrophilic aromatic substitution (EAS) reactions on 3,5-dimethylbenzoic acid. This substrate presents a unique case study in regioselectivity due to the competing directing effects of its constituent functional groups: two activating, ortho,para-directing methyl groups and one deactivating, meta-directing carboxylic acid group. This document details the theoretical basis for the observed reactivity and regioselectivity, and provides practical guidance, including detailed experimental protocols and quantitative data, for key EAS reactions such as nitration, halogenation, and sulfonation. The limitations of Friedel-Crafts reactions on this deactivated aromatic ring are also discussed. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: Directing Effects in 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and two methyl groups at the meta positions relative to each other. The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution reactions are governed by the interplay of the electronic effects of these substituents.
-
Methyl Groups (-CH₃): As alkyl groups, the two methyl substituents are activating and ortho,para-directing. They donate electron density to the benzene ring through a positive inductive effect (+I), thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This enhanced electron density is most pronounced at the positions ortho and para to the methyl groups.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group. It withdraws electron density from the benzene ring through a negative inductive effect (-I) and a negative mesomeric effect (-M). This deactivation makes the ring less susceptible to electrophilic attack compared to benzene. The electron-withdrawing nature of the carboxyl group destabilizes the arenium ion intermediates with positive charges at the ortho and para positions, thus favoring attack at the meta position.
In 3,5-dimethylbenzoic acid, the two activating methyl groups are expected to have a stronger influence on the regiochemical outcome of electrophilic substitution than the deactivating carboxylic acid group. The positions activated by the methyl groups are C2, C4, and C6. Of these, the C4 position is para to one methyl group and ortho to the other, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C2 and C6 positions are ortho to one methyl group and meta to the other, and also ortho to the deactivating carboxyl group, which may introduce some steric hindrance.
Key Electrophilic Aromatic Substitution Reactions
This section details the experimental conditions and expected outcomes for the nitration, halogenation, and sulfonation of 3,5-dimethylbenzoic acid.
Nitration
The nitration of 3,5-dimethylbenzoic acid introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The directing effects of the methyl groups predominantly steer the substitution to the C4 position, yielding 3,5-dimethyl-4-nitrobenzoic acid.
Table 1: Quantitative Data for the Nitration of 3,5-Dimethylbenzoic Acid
| Product Name | Structure | Yield | Reference |
| 3,5-Dimethyl-4-nitrobenzoic acid | Typically high, reported yields for similar reactions are in the range of 65-86%[1][2] | [3][4] |
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid [3]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10°C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dimethylbenzoic acid in a suitable solvent such as concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 3,5-dimethylbenzoic acid via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction. Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid product, 3,5-dimethyl-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Halogenation
Halogenation of 3,5-dimethylbenzoic acid involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Similar to nitration, the reaction is highly regioselective, with the halogen atom preferentially substituting at the C4 position to yield 4-halo-3,5-dimethylbenzoic acid.
Table 2: Quantitative Data for the Bromination of 3,5-Dimethylbenzoic Acid
| Product Name | Structure | Yield | Reference |
| 4-Bromo-3,5-dimethylbenzoic acid | Not explicitly reported for this specific reaction, but similar brominations proceed in good to high yields. | [5][6] |
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid (Adapted from a similar procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylbenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination: To the solution, add elemental bromine (Br₂) dropwise at room temperature with constant stirring. A catalytic amount of iron(III) bromide (FeBr₃) can be added to increase the reaction rate.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to a moderate temperature (e.g., 50-60°C) to ensure completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol can be performed for further purification.
Sulfonation
Sulfonation of 3,5-dimethylbenzoic acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The regioselectivity is again dictated by the activating methyl groups, leading to the formation of 3,5-dimethyl-4-sulfobenzoic acid. Studies on the sulfonation of m-xylene show a high preference for substitution at the 4-position.
Table 3: Regioselectivity in the Sulfonation of m-Xylene
| Isomer | Percentage |
| 2-sulfonic acid | 14.5% |
| 4-sulfonic acid | 84.3% |
| 5-sulfonic acid | 1.2% |
Data from the sulfonation of m-xylene with H₂S₂O₇ as the sulfonating entity.[3]
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-sulfobenzoic Acid (General procedure)
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, place 3,5-dimethylbenzoic acid.
-
Sulfonation: Cool the flask in an ice bath and slowly add fuming sulfuric acid (oleum) with vigorous stirring. Control the rate of addition to maintain a low reaction temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by techniques such as NMR spectroscopy by taking aliquots from the reaction mixture.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product is often water-soluble.
-
Isolation: The product can be isolated as its salt (e.g., sodium salt) by neutralization with a base such as sodium hydroxide, followed by evaporation of the water. Alternatively, the free sulfonic acid can be isolated by crystallization from a suitable solvent if it is sparingly soluble in water.
Friedel-Crafts Reactions: Limitations
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in electrophilic aromatic substitution. However, their application to 3,5-dimethylbenzoic acid is severely limited due to the presence of the deactivating carboxylic acid group.
-
Deactivation of the Ring: The electron-withdrawing nature of the carboxylic acid group makes the aromatic ring significantly less nucleophilic and therefore unreactive towards the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations and acylium ions).
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs of the oxygen atoms in the carboxylic acid group. This complexation further deactivates the ring by increasing the electron-withdrawing effect of the substituent.
Due to these limitations, direct Friedel-Crafts alkylation or acylation of 3,5-dimethylbenzoic acid is generally not a feasible synthetic route. Alternative strategies, such as performing the Friedel-Crafts reaction on a more activated precursor like m-xylene and then oxidizing one of the methyl groups to a carboxylic acid, would be a more viable approach.
Conclusion
The electrophilic aromatic substitution of 3,5-dimethylbenzoic acid is a clear example of how activating groups can dominate the directing effects in polysubstituted benzene rings. Nitration, halogenation, and sulfonation proceed with high regioselectivity to yield the corresponding 4-substituted products. While detailed quantitative data for all reactions on this specific substrate are not extensively reported in the literature, the established principles of physical organic chemistry and data from closely related compounds provide a reliable predictive framework. The deactivating nature of the carboxylic acid group, however, renders the substrate unsuitable for direct Friedel-Crafts reactions. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize 3,5-dimethylbenzoic acid in the synthesis of more complex molecules.
References
- 1. Enhanced Regioselectivity Prediction of sp2 C-H Halogenation via Negative Data Augmentation and Multimodel Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. cymitquimica.com [cymitquimica.com]
Methodological & Application
Application Notes and Protocols: 4-Benzyloxy-3,5-dimethylbenzoic Acid as a Phenol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of organic chemistry, particularly concerning sterically hindered benzoyl protecting groups for phenols. Direct literature precedent for the use of 4-benzyloxy-3,5-dimethylbenzoic acid as a phenol protecting group is not widely available. Therefore, the provided protocols are proposed methodologies and may require optimization for specific substrates.
Introduction
The protection of phenolic hydroxyl groups is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups.
This document outlines the potential application of this compound for the protection of phenols. The corresponding 4-benzyloxy-3,5-dimethylbenzoyl (BDB) group offers potential advantages due to its steric hindrance and the presence of a benzyloxy moiety. The dimethyl substitution on the benzoyl ring is expected to increase steric bulk, potentially enhancing stability against certain nucleophiles and bases. The benzyloxy group offers an orthogonal deprotection strategy via hydrogenolysis, in addition to standard ester cleavage methods.
Key Features of the 4-Benzyloxy-3,5-dimethylbenzoyl (BDB) Protecting Group
-
Steric Hindrance: The two methyl groups at the 3 and 5 positions sterically shield the ester linkage, which can impart enhanced stability towards hydrolysis and nucleophilic attack compared to a standard benzoyl group.
-
Orthogonal Deprotection: The presence of the benzyl ether allows for deprotection under reductive conditions (hydrogenolysis), which is orthogonal to the typical acidic or basic cleavage of ester groups. This provides valuable flexibility in complex synthetic routes.
-
UV-Active: The aromatic nature of the BDB group allows for easy visualization by UV light during chromatographic purification.
Data Presentation
Due to the limited specific data available for this protecting group, a comparative table of hypothetical stability is presented based on the known properties of related protecting groups.
| Protecting Group | Reagent/Condition | Relative Stability | Typical Deprotection Method |
| Acetyl (Ac) | Mild Base (e.g., K2CO3, MeOH) | Low | Base- or Acid-catalyzed hydrolysis |
| Benzoyl (Bz) | Stronger Base (e.g., NaOH, MeOH) | Moderate | Base- or Acid-catalyzed hydrolysis |
| Pivaloyl (Piv) | Strong Base, Heat | High | Strong acidic or basic hydrolysis |
| 4-Benzyloxy-3,5-dimethylbenzoyl (BDB) (Predicted) | Mild to Strong Base | Moderate to High | Base-catalyzed hydrolysis, Hydrogenolysis |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride
The acyl chloride is a key intermediate for the introduction of the BDB protecting group.
Reaction Scheme:
Caption: Synthesis of the acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic, if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO₂, CO, HCl) should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-benzyloxy-3,5-dimethylbenzoyl chloride can be used in the next step without further purification.
Protocol 2: Protection of a Phenol with 4-Benzyloxy-3,5-dimethylbenzoyl Chloride
Reaction Scheme:
Caption: Workflow for the protection of phenols.
Materials:
-
Phenol substrate
-
4-Benzyloxy-3,5-dimethylbenzoyl chloride
-
Anhydrous pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phenol (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq). If the phenol is less reactive, a catalytic amount of DMAP can be added.
-
Cool the mixture to 0 °C.
-
Add a solution of 4-benzyloxy-3,5-dimethylbenzoyl chloride (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired BDB-protected phenol.
Protocol 3: Deprotection of BDB-protected Phenols
Two primary methods for deprotection are proposed, leveraging the dual functionality of the BDB group.
Method A: Basic Hydrolysis
Caption: Deprotection of the BDB group via hydrolysis.
Procedure:
-
Dissolve the BDB-protected phenol (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH or LiOH (2-4 eq).
-
Stir the mixture at room temperature or heat to 50-60 °C if the reaction is sluggish due to steric hindrance.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the deprotected phenol.
Method B: Hydrogenolysis
This method is particularly useful when base-sensitive functional groups are present in the molecule.
Caption: Deprotection of the BDB group via hydrogenolysis.
Procedure:
-
Dissolve the BDB-protected phenol (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (10 mol % by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deprotected phenol.
Conclusion
The 4-benzyloxy-3,5-dimethylbenzoyl (BDB) group is a potentially valuable addition to the repertoire of phenol protecting groups. Its key strengths are predicted to be its steric hindrance, leading to enhanced stability, and the option for orthogonal deprotection via hydrogenolysis. The protocols provided herein offer a starting point for the application of this protecting group in organic synthesis. Researchers are encouraged to adapt and optimize these methods to suit their specific substrates and synthetic strategies.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Benzyloxy-3,5-dimethylbenzoic acid. This versatile starting material, featuring a protected phenol and a carboxylic acid moiety, serves as a valuable building block in the synthesis of various biologically active molecules, including potential anti-cancer agents. The following sections detail the transformation of this compound into its corresponding acyl chloride, amide and ester derivatives, the selective reduction to its alcohol form, and the subsequent deprotection to yield the functionalized phenolic alcohol.
Key Synthetic Pathways
The synthetic utility of this compound lies in the sequential modification of its functional groups. The carboxylic acid can be activated and coupled with various nucleophiles to form amides and esters. Subsequently, the carboxylic acid can be reduced to a primary alcohol. The benzyl protecting group can then be removed to unmask the phenolic hydroxyl group, providing a different set of functionalities for further elaboration in a synthetic scheme.
Caption: Synthetic transformations of this compound.
I. Activation of the Carboxylic Acid
The initial step in many synthetic routes involving this compound is the activation of the carboxylic acid moiety, typically by conversion to the corresponding acyl chloride. This highly reactive intermediate can then readily undergo nucleophilic substitution with a wide range of amines and alcohols.
Experimental Protocol: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride
This protocol is adapted from procedures for similar benzoic acid derivatives.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene (approximately 10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (2.0 - 3.0 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator.
-
The resulting crude 4-Benzyloxy-3,5-dimethylbenzoyl chloride, a solid, can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Oxalyl chloride / Thionyl chloride |
| Solvent | Anhydrous DCM / Toluene |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Expected Yield | Quantitative (crude) |
II. Synthesis of Amide and Ester Derivatives
The activated acyl chloride is a versatile intermediate for the synthesis of a variety of amide and ester derivatives, many of which may possess biological activity.
Experimental Protocol: Amide Coupling
Materials:
-
4-Benzyloxy-3,5-dimethylbenzoyl chloride
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and TEA or pyridine (1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-Benzyloxy-3,5-dimethylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Experimental Protocol: Esterification
Materials:
-
4-Benzyloxy-3,5-dimethylbenzoyl chloride
-
Alcohol (primary or secondary) (1.0 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (1.5 - 2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-Benzyloxy-3,5-dimethylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
| Parameter | Amide Coupling | Esterification |
| Starting Material | 4-Benzyloxy-3,5-dimethylbenzoyl chloride | 4-Benzyloxy-3,5-dimethylbenzoyl chloride |
| Nucleophile | Primary/Secondary Amine | Primary/Secondary Alcohol |
| Base | Triethylamine / Pyridine | Pyridine |
| Solvent | Anhydrous DCM / THF | Anhydrous DCM / THF |
| Reaction Time | 2-16 hours | 2-16 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Expected Yield | 70-95% (after purification) | 75-98% (after purification) |
III. Reduction of the Carboxylic Acid to a Primary Alcohol
The carboxylic acid can be selectively reduced to the corresponding primary alcohol, (4-(Benzyloxy)-3,5-dimethylphenyl)methanol, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of (4-(Benzyloxy)-3,5-dimethylphenyl)methanol
This protocol is based on standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0 - 3.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing with diethyl ether.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield (4-(Benzyloxy)-3,5-dimethylphenyl)methanol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Reaction Time | 2-4 hours (reflux) |
| Temperature | 0 °C to Reflux |
| Expected Yield | 80-95% (after purification) |
IV. Deprotection of the Benzyl Ether
The final step to unmask the phenolic hydroxyl group is the removal of the benzyl ether. Catalytic transfer hydrogenation is a mild and effective method for this transformation.
Experimental Protocol: Synthesis of 4-Hydroxy-3,5-dimethylbenzyl Alcohol
Materials:
-
(4-(Benzyloxy)-3,5-dimethylphenyl)methanol
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or Cyclohexene (as hydrogen donor)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve (4-(Benzyloxy)-3,5-dimethylphenyl)methanol (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (5-10 eq) or cyclohexene (10-20 eq) as the hydrogen donor.
-
Reflux the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with methanol or ethanol.
-
Concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford 4-Hydroxy-3,5-dimethylbenzyl alcohol.[1]
| Parameter | Value |
| Starting Material | (4-(Benzyloxy)-3,5-dimethylphenyl)methanol |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Donor | Ammonium formate / Cyclohexene |
| Solvent | Methanol / Ethanol |
| Reaction Time | 1-3 hours |
| Temperature | Reflux |
| Expected Yield | 90-99% (after purification) |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the logical progression from the starting material to the final deprotected alcohol intermediate.
Caption: Workflow for the synthesis of key pharmaceutical intermediates.
References
Application of 4-Benzyloxy-3,5-dimethylbenzoic Acid Derivatives in Medicinal Chemistry: Targeting the STAT3 Signaling Pathway for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-Benzyloxy-3,5-dimethylbenzoic acid is primarily recognized as a versatile chemical intermediate, its structural motif is a key component in a class of emerging therapeutic agents. Notably, derivatives incorporating the benzyloxyphenyl moiety have demonstrated significant potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Consequently, the development of small molecule inhibitors targeting STAT3 has become a promising strategy in oncology drug discovery.
This document provides detailed application notes on a series of benzyloxyphenyl-methylaminophenol derivatives, which are structurally related to this compound, as potent STAT3 inhibitors. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the in vitro activity of representative benzyloxyphenyl-methylaminophenol derivatives as inhibitors of the IL-6 induced STAT3 signaling pathway and their anti-proliferative effects against the MDA-MB-468 breast cancer cell line.[1]
| Compound ID | Structure | IL-6/STAT3 Pathway Inhibition IC50 (µM)[1] | MDA-MB-468 Antiproliferative Activity IC50 (µM)[1] |
| Hit Compound (1) | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | > 10 | > 20 |
| 4a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | 7.71 | 9.61 |
| 4b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | 1.38 | > 20 |
Experimental Protocols
Synthesis of a Representative STAT3 Inhibitor (Compound 4a)
This protocol describes a potential synthetic route for 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol (4a), a derivative of the this compound scaffold.
Step 1: Synthesis of 4-(Benzyloxy)-3,5-dimethylaniline
-
To a solution of 4-amino-2,6-dimethylphenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq.).
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(benzyloxy)-3,5-dimethylaniline.
Step 2: Synthesis of 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol (4a)
-
In a sealed tube, combine 4-(benzyloxy)-3,5-dimethylaniline (1 eq.), 4-aminophenol (1.2 eq.), and a catalytic amount of a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., BINAP).
-
Add a base such as sodium tert-butoxide (2 eq.) and a high-boiling point solvent like toluene or xylene.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture at a high temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting intermediate is then subjected to N-methylation. Dissolve the intermediate in a polar aprotic solvent like DMF.
-
Add a base such as sodium hydride (1.5 eq.) carefully at 0 °C.
-
Add methyl iodide (1.2 eq.) and allow the reaction to warm to room temperature.
-
After the reaction is complete, quench with water and extract with an organic solvent.
-
Purify the final product by column chromatography to obtain 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol (4a).
In Vitro STAT3 Inhibition Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the inhibitory activity of test compounds on the IL-6-induced STAT3 signaling pathway.
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or a cancer cell line with a responsive STAT3 pathway like HepG2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
Compound Treatment and Luciferase Assay:
-
After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of the test compounds (e.g., compound 4a). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells with a final concentration of 20 ng/mL of human interleukin-6 (IL-6) to activate the STAT3 pathway.
-
Incubate for a further 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each compound concentration relative to the IL-6-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: The STAT3 signaling pathway and the inhibitory action of benzyloxy-derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of STAT3 inhibitors.
References
Application Notes: Preparation of Enzyme Inhibitors Using 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is a versatile organic compound that serves as a crucial building block in the synthesis of various potent and selective enzyme inhibitors.[1][2] Its chemical structure, featuring a protected phenol and a reactive carboxylic acid, allows for diverse modifications to generate complex molecules tailored for specific enzyme targets.[2] This scaffold has been successfully incorporated into inhibitors for enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer.[3][4] These application notes provide detailed protocols and data for researchers aiming to utilize this compound in drug discovery and development.
Principle of Synthesis
The primary synthetic utility of this compound lies in the reactivity of its carboxylic acid group. This group can be readily activated and coupled with various amines, alcohols, or other nucleophiles to form stable amide, ester, or other covalent bonds. This fundamental reaction allows for the linkage of the benzyloxy-benzoic acid core to other pharmacophoric fragments, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a target enzyme.
A general workflow for the synthesis of enzyme inhibitors from this starting material is outlined below.
Caption: General workflow for synthesizing enzyme inhibitors.
Application Example: Targeting Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a key enzyme in the degradation of dopamine and is a major target for the treatment of Parkinson's disease.[3] Inhibiting MAO-B can increase dopaminergic neurotransmission, alleviating motor symptoms. Derivatives of benzyloxy-phenyl compounds have shown potent and selective MAO-B inhibitory activity.[3]
Signaling Pathway Context: Dopamine Degradation
The diagram below illustrates the role of MAO-B in the metabolic pathway of dopamine. Inhibition of this enzyme leads to increased dopamine levels in the brain.
Caption: Role of MAO-B in dopamine metabolism and its inhibition.
Inhibitory Activity Data
While direct data for an inhibitor from this compound is not available, a study on closely related 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives demonstrates the potential of this chemical class as MAO-B inhibitors.[3] The quantitative data from this study is summarized below.
| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 3h | 0.062 | > 40 | > 645 |
| Safinamide | 0.098 | 9.80 | 100 |
| Rasagiline | 0.007 | 2.14 | 305.7 |
| Data sourced from a study on multifunctional MAO-B inhibitors for Parkinson's disease.[3] |
This table clearly shows that compound 3h , a benzyloxy derivative, exhibits potent and highly selective inhibition of MAO-B, with an IC₅₀ value of 0.062 µM.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of amide-based enzyme inhibitors starting from this compound or its analogs.
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride (Acid Activation)
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Nitrogen or Argon atmosphere setup
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Add a catalytic amount (1-2 drops) of DMF to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 2.0 equivalents of oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-benzyloxy-3,5-dimethylbenzoyl chloride (a solid or oil) should be used immediately in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize an Inhibitor Candidate
This protocol details the coupling of the activated acyl chloride with a representative amine.
Materials:
-
Crude 4-Benzyloxy-3,5-dimethylbenzoyl chloride (from Protocol 1)
-
Selected amine (e.g., 3-(1H-Benzo[d]imidazol-2-yl)-4-methylaniline) (1.0 equivalent)[5]
-
Triethylamine (Et₃N) or other non-nucleophilic base (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1.0 equivalent of the selected amine and 2.2 equivalents of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-benzyloxy-3,5-dimethylbenzoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[5]
-
Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final amide product.
-
Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
References
- 1. This compound | 97888-80-7 | FB66908 [biosynth.com]
- 2. chembk.com [chembk.com]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: 4-Benzyloxy-3,5-dimethylbenzoic Acid in the Synthesis of PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid metabolism and energy homeostasis.[1] As a member of the nuclear hormone receptor superfamily, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists (e.g., fibrate drugs), PPARα forms a heterodimer with the retinoid X receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[3][4] The activation of PPARα signaling leads to an increase in fatty acid uptake, utilization, and β-oxidation, resulting in reduced plasma triglyceride levels.[2] Consequently, PPARα has emerged as a significant therapeutic target for the management of dyslipidemia and related metabolic disorders.
The scaffold of 4-benzyloxy-3,5-dimethylbenzoic acid serves as a valuable starting material for the synthesis of novel PPARα agonists. The benzyloxy group provides a key structural motif found in several potent PPARα modulators, while the centrally located benzoic acid can be functionalized to interact with key amino acid residues in the PPARα ligand-binding domain. This document provides detailed protocols for the synthesis of a representative PPARα agonist from a substituted 4-benzyloxybenzaldehyde, a close analog of this compound, and for the subsequent evaluation of its activity using a cell-based reporter assay.
PPARα Signaling Pathway
The classical signaling pathway for PPARα activation begins with ligand binding, leading to a conformational change in the receptor. This promotes the dissociation of corepressors and the recruitment of coactivators. The activated PPARα-RXR heterodimer then binds to PPREs on target genes, initiating transcription of genes involved in lipid metabolism.
Caption: PPARα Signaling Pathway Activation.
Quantitative Data: In Vitro Activity of Benzyloxy-Derived PPARα Agonists
| Compound ID | Structure/Class | Cell Line | EC50 (µM) | Emax (%) | Reference Compound | Reference EC50 (µM) | Citation |
| 10a | 4-Benzyloxy Chalcone Fibrate Hybrid (2-propanoic acid derivative) | HepG2 | 8.9 | 50.80 | Fenofibric Acid | 23.22 | [5][6] |
| 10i | 4-Benzyloxy Chalcone Fibrate Hybrid (2-butanoic acid congener) | HepG2 | 25.0 | 90.55 | Fenofibric Acid | 23.22 | [5][6] |
| 4q | 4-Benzyloxy-benzylamino (5-fluoro variant) | Not Specified | ~3x more active than 4p | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
Synthesis of a Representative PPARα Agonist
This protocol describes a representative synthesis of a PPARα agonist from a 4-benzyloxybenzaldehyde precursor via reductive amination. This method is adapted from the synthesis of the 4-benzyloxy-benzylamino chemotype and can be applied to derivatives of this compound following its reduction to the corresponding aldehyde.[7]
Workflow for Synthesis:
Caption: Synthetic Workflow via Reductive Amination.
Materials:
-
4-Benzyloxybenzaldehyde derivative (1.0 eq)
-
3-Aminobenzoic acid (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial acetic acid (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Imine Formation (Condensation):
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the 4-benzyloxybenzaldehyde derivative (1.0 eq) and 3-aminobenzoic acid (1.1 eq) in toluene.
-
Reflux the mixture for 2-3 hours, collecting the water that forms.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the toluene under reduced pressure.
-
-
Reduction to Amine:
-
Dissolve the crude imine intermediate in anhydrous THF.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.[7]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-5% methanol in dichloromethane) to yield the final compound.[7]
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
PPARα Luciferase Reporter Gene Assay
This protocol details a cell-based assay to determine the functional activity of synthesized compounds as PPARα agonists. The assay measures the ability of a compound to activate PPARα, leading to the expression of a luciferase reporter gene.[3][4]
Workflow for PPARα Reporter Assay:
Caption: Workflow for a PPARα Reporter Gene Assay.
Materials:
-
Human hepatoblastoma (HepG2) cells or another suitable cell line.
-
DMEM supplemented with 10% charcoal dextran-treated fetal bovine serum (FBS).
-
PPARα expression plasmid.
-
Luciferase reporter plasmid containing PPREs (e.g., pGL4.35[9x-GAL4-UAS-luc2P]).[4]
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Fenofibric acid, Wy-14643).[3]
-
Luciferase Assay System (e.g., Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HepG2 cells into 96-well plates at a density of approximately 1.3 x 10⁴ cells per well.[3]
-
-
Transfection:
-
Co-transfect the cells in each well with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
Add the synthesized compounds at various concentrations (typically in a serial dilution) to the designated wells. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include wells for vehicle control (DMSO only) and a positive control.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
-
Luciferase Activity Measurement:
-
After incubation, remove the medium from the wells.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well according to the manufacturer's protocol.
-
Immediately measure the firefly luciferase activity using a plate-reading luminometer.[3] If a Renilla plasmid was used, measure Renilla luciferase activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings (if applicable) to correct for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
Conclusion
This compound and its analogs are versatile scaffolds for the development of novel PPARα agonists. The synthetic and analytical protocols provided herein offer a comprehensive framework for researchers to synthesize and evaluate the biological activity of new chemical entities targeting PPARα. The use of robust, cell-based functional assays is critical for characterizing the potency and efficacy of these compounds, paving the way for the discovery of new therapeutics for dyslipidemia and associated metabolic diseases.
References
- 1. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists with anti-hyperlipidemic and antioxidant activities: Design, synthesis and in vitro/in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of LSD1 Inhibitors Derived from 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase, is a critical epigenetic regulator involved in gene transcription. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and tumorigenesis.[1] Its overexpression is frequently observed in numerous cancers, making it an attractive therapeutic target for anticancer drug development. This document provides detailed protocols for the synthesis of potential LSD1 inhibitors using 4-benzyloxy-3,5-dimethylbenzoic acid as a starting scaffold and outlines methods for their biological evaluation.
Rationale for this compound Scaffold
The this compound scaffold provides a versatile platform for the synthesis of LSD1 inhibitors. The benzyloxy group can engage in hydrophobic interactions within the active site of the enzyme, while the dimethyl substitutions can influence the compound's conformation and metabolic stability. The carboxylic acid moiety serves as a key functional group for derivatization, allowing for the introduction of various pharmacophores known to interact with the LSD1 active site, such as those found in benzamide and hydroxamic acid-based inhibitors.
Quantitative Data of Structurally Related LSD1 Inhibitors
To provide a benchmark for newly synthesized compounds, the following table summarizes the in vitro inhibitory activities of various LSD1 inhibitors, including those with benzamide and other related scaffolds.
| Compound ID | Scaffold Type | LSD1 IC50 (µM) | Cell Line (for cellular assays) | Cellular IC50 (µM) | Reference |
| 1e | Aroylamino-tranylcypromine | <0.01 | - | - | [2] |
| 3a | Benzamide-tranylcypromine | <0.01 | MV4-11 (AML) | 0.8 | [2] |
| 3c | Benzamide-tranylcypromine | <0.01 | NB4 (APL) | 0.9 | [2] |
| 5a | Carboxamide-tranylcypromine | <1 | - | - | [3] |
| 5b | Carboxamide-tranylcypromine | <1 | MV4-11, THP-1 | - | [3] |
| Compound 48 | 2-(arylcarboxamido)benzoic acid | 0.58 | - | - | [4] |
| OG-668 | - | 0.0076 | NCI-H510A (SCLC) | 0.00117 | [5] |
| SP-2509 | - | 2.5 | NCI-H510A (SCLC) | 0.05624 | [5] |
| TCP | Tranylcypromine | 5.6 | - | >2 | [5] |
| N-methyl sulfonamide 17 | N-alkylated TCP | 0.19 | - | - | [6][7] |
| ORY-1001 (Iadademstat) | N-alkylated TCP | 0.018 | - | - | [7] |
| Compound 14 | Molecular Hybrid | 0.18 | HepG2 | 0.93 | [8] |
| Compound 9 | Cyclic Peptide | 2.1 | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-3,5-dimethyl-N-hydroxybenzamide (a potential hydroxamic acid-based LSD1 inhibitor)
This protocol describes a two-step synthesis of a hydroxamic acid derivative from this compound.
Step 1: Synthesis of Methyl 4-benzyloxy-3,5-dimethylbenzoate
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 4-Benzyloxy-3,5-dimethyl-N-hydroxybenzamide
-
Materials: Methyl 4-benzyloxy-3,5-dimethylbenzoate, Hydroxylamine hydrochloride, Sodium hydroxide or Potassium hydroxide, Methanol.
-
Procedure:
-
Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in methanol, followed by the addition of a methanolic solution of sodium hydroxide or potassium hydroxide (3.0 eq) at 0 °C.
-
Filter the precipitated salt (NaCl or KCl) and add the filtrate containing free hydroxylamine to a solution of methyl 4-benzyloxy-3,5-dimethylbenzoate (1.0 eq) in methanol.[10][11]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the hydroxamic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.[10]
-
Protocol 2: Synthesis of N-Aryl/Alkyl-4-benzyloxy-3,5-dimethylbenzamides (potential benzamide-based LSD1 inhibitors)
This protocol details the synthesis of benzamide derivatives via amide coupling.
-
Materials: this compound, Thionyl chloride or a coupling agent (e.g., HATU, HBTU), a primary or secondary amine, a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), and an anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF).
-
Procedure (using a coupling agent):
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzamide.
-
Protocol 3: In Vitro LSD1 Inhibition Assay (Amplex Red Assay)
This protocol describes a common method to determine the IC50 value of a potential LSD1 inhibitor.
-
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin, which can be quantified.
-
Materials: Human recombinant LSD1/CoREST complex, H3K4me2 peptide substrate, Amplex Red reagent, Horseradish peroxidase (HRP), Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), Test compounds (dissolved in DMSO).
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the LSD1/CoREST enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution containing Amplex Red and HRP.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
LSD1 is implicated in several key signaling pathways that are crucial in cancer progression. Understanding these pathways is essential for elucidating the mechanism of action of LSD1 inhibitors.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]
debenzylation of 4-Benzyloxy-3,5-dimethylbenzoic acid to yield 4-hydroxy-3,5-dimethylbenzoic acid
Introduction
This document provides a detailed protocol for the debenzylation of 4-benzyloxy-3,5-dimethylbenzoic acid to synthesize 4-hydroxy-3,5-dimethylbenzoic acid. The benzyl ether protecting group is commonly employed in organic synthesis to mask the reactivity of hydroxyl groups. Its removal, or debenzylation, is a crucial step in the synthesis of many pharmaceutical intermediates and final products. The most common and efficient method for this transformation is catalytic hydrogenation, which offers high yields and clean reaction profiles. This protocol will focus on the use of palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Reaction Scheme
Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry, providing a versatile intermediate for further functionalization. The reaction of 4-Benzyloxy-3,5-dimethylbenzoic acid with thionyl chloride yields 4-Benzyloxy-3,5-dimethylbenzoyl chloride, a key building block in the synthesis of various target molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy protective group and the dimethyl substitution pattern on the aromatic ring makes this acyl chloride a valuable precursor for creating complex molecular architectures.
This document provides detailed application notes on the synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl chloride, including a robust experimental protocol, a summary of reaction parameters from analogous reactions, and a discussion of its potential applications in drug discovery and development.
Reaction Overview
The conversion of this compound to its corresponding acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the carboxylic acid is converted into a more reactive acyl chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Chemical Equation:
Applications in Drug Development
While specific applications of 4-Benzyloxy-3,5-dimethylbenzoyl chloride are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility as a synthetic intermediate can be inferred from the applications of structurally similar compounds:
-
Precursor for Amide and Ester Libraries: Acyl chlorides are highly reactive and readily undergo reactions with amines and alcohols to form amides and esters, respectively. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Synthesis of Bioactive Molecules: The 3,5-dimethylbenzoyl moiety is a key component in some pesticides and pharmaceuticals.[1][2] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a free hydroxyl group, a common functional group in many biologically active natural products and synthetic drugs.
-
Analogs of Psychoactive Compounds: The core structure of this compound is related to the precursors of psychedelic phenethylamines such as Benzscaline and 3C-BZ. This suggests that the corresponding acyl chloride could be a valuable intermediate in the synthesis of novel analogs for neurological research.
Experimental Protocol: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of structurally similar benzoyl chlorides.[3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, add this compound to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. Thionyl chloride can be used as both the reagent and the solvent. Alternatively, an inert solvent such as anhydrous toluene can be used, in which case a smaller excess of thionyl chloride is added.
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C).
-
Maintain the reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated (azeotropic distillation).
-
-
Purification: The resulting crude 4-Benzyloxy-3,5-dimethylbenzoyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.
Data Presentation: Reaction Parameters for Analogous Syntheses
The following table summarizes reaction conditions for the synthesis of structurally similar benzoyl chlorides using thionyl chloride, providing a reference for optimizing the synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl chloride.
| Starting Material | Molar Ratio (Acid:SOCl₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dibenzyloxybenzoic acid | 1 : 4.8 | Thionyl Chloride | Reflux | 1 | Not Specified | [4] |
| 4-Benzyloxy-3-chlorobenzoic acid | 1 : 16.5 | Thionyl Chloride | Reflux | 3 | Quantitative | [3] |
| 3,5-Dimethylbenzoic acid | 1 : 2.2 | Thionyl Chloride | 35 → 50 → Reflux | 4 | 98.6 | [1] |
| 3,5-Dimethylbenzoic acid | 1 : 5 | Thionyl Chloride | 30-50 → 65 → Reflux | 4.5 | >98 | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-Benzyloxy-3,5-dimethylbenzoyl chloride.
Caption: Workflow for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl chloride.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, reagents, and products in the chemical transformation.
References
Application Notes and Protocols for Amide Coupling Reactions with 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful amide coupling of 4-Benzyloxy-3,5-dimethylbenzoic acid, a sterically hindered carboxylic acid. The information presented is intended to facilitate the synthesis of novel amide derivatives for applications in drug discovery and development.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry. However, the coupling of sterically hindered substrates such as this compound presents unique challenges, often requiring carefully optimized conditions to achieve high yields. The presence of two methyl groups ortho to the carboxylic acid moiety significantly increases steric hindrance, which can impede the approach of the amine nucleophile. This document outlines a validated protocol using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and provides a general framework for alternative coupling methodologies.
Data Presentation: Amide Coupling Reaction Parameters
A specific, high-yielding protocol for the amide coupling of this compound has been reported in the patent literature. The following table summarizes the key quantitative data from this successful synthesis.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| This compound | (4-morpholinotetrahydro-2H-pyran-4-yl)methanamine | HATU | DIPEA | DMF | 18 | Room Temp. | 85.2[1] |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA: Diisopropylethylamine DMF: Dimethylformamide
Experimental Protocols
This section provides a detailed, step-by-step protocol for the HATU-mediated amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a documented successful synthesis of a complex benzamide derivative[1].
Materials:
-
This compound
-
Amine of interest (e.g., (4-morpholinotetrahydro-2H-pyran-4-yl)methanamine)[1]
-
HATU (1.05 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Chloroform
-
Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).
Procedure:
-
To a solution of the amine (1.0 equivalent) and diisopropylethylamine (3.0 equivalents) in anhydrous DMF, slowly add a solution of this compound (1.0 equivalent) in DMF at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.05 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DMF under reduced pressure.
-
Dissolve the residue in chloroform and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Mandatory Visualizations
The following diagrams illustrate the general workflow of an amide coupling reaction and the mechanistic pathway of HATU-mediated coupling.
References
Application Notes and Protocols: Esterification of 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is a valuable substituted aromatic carboxylic acid. Its ester derivatives, particularly the methyl ester, serve as key intermediates in the synthesis of a variety of biologically active molecules. The presence of the bulky benzyloxy group and the two ortho-methyl groups introduces significant steric hindrance around the carboxylic acid functionality, making its esterification a chemically noteworthy transformation. The strategic placement of these groups makes the resulting esters useful building blocks in medicinal chemistry for developing novel therapeutics. Derivatives of similarly structured benzoic acids have been implicated in the development of multifunctional MAO-B inhibitors for Parkinson's disease, protein kinase CK2 inhibitors, and compounds with potential antihyperglycemic and analgesic properties.[1][2][3][4][5][6] This document provides detailed protocols for two effective methods for the esterification of this compound: the classic Fischer-Speier esterification and the milder Steglich esterification.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the methyl esterification of this compound via Fischer and Steglich methodologies. These values are representative and may be optimized for specific laboratory conditions and scales.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Alcohol | Methanol (large excess, as solvent) | Methanol (1.5 - 2.0 equivalents) |
| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) | DCC (1.1 eq.), DMAP (0.1-0.2 eq.) |
| Solvent | Methanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 60 - 80% | 85 - 95% |
| Work-up | Aqueous work-up with base | Filtration and aqueous work-up |
| Purification | Recrystallization or Column Chromatography | Column Chromatography |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-benzyloxy-3,5-dimethylbenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound
This method is particularly advantageous for sterically hindered substrates as it proceeds under mild conditions. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Add anhydrous methanol (1.5-2.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl 4-benzyloxy-3,5-dimethylbenzoate.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Steglich Esterification.
References
- 1. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on antidiabetic agents. Synthesis and hypoglycemic activity of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry where it serves as a building block for various therapeutic agents.[1] Its structure, featuring a protected phenolic hydroxyl group and a carboxylic acid moiety, makes it a versatile synthon. This document provides a detailed protocol for the large-scale synthesis of this compound via a robust and scalable Williamson ether synthesis, starting from 4-hydroxy-3,5-dimethylbenzoic acid and benzyl bromide.
Synthesis Pathway
The synthesis proceeds via a Williamson ether synthesis, a well-established and reliable method for forming ethers. In this reaction, the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether product.
Experimental Protocol
This protocol is designed for a large-scale synthesis yielding approximately 200-230 grams of this compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (g) | Amount (mol) | Volume (mL) |
| 4-Hydroxy-3,5-dimethylbenzoic acid | 166.17 | 1.0 | 166.17 | 1.0 | - |
| Benzyl Bromide | 171.04 | 1.1 | 188.14 | 1.1 | 128.8 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345.53 | 2.5 | - |
| Acetone (ACS Grade) | - | - | - | - | 3000 |
| Deionized Water | - | - | - | - | 4000 |
| 1 M Hydrochloric Acid (HCl) | - | - | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | - | - | 1500 |
| Brine Solution | - | - | - | - | 500 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - | As needed |
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Large separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 4-hydroxy-3,5-dimethylbenzoic acid (166.17 g, 1.0 mol) and anhydrous potassium carbonate (345.53 g, 2.5 mol).
-
Solvent Addition: Add 3000 mL of acetone to the flask. Stir the suspension vigorously.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (188.14 g, 1.1 mol) to the suspension via the addition funnel over a period of 30-45 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material (4-hydroxy-3,5-dimethylbenzoic acid) is no longer visible on the TLC plate.
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the filter cake with fresh acetone (2 x 200 mL). Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: To the resulting residue, add 2000 mL of deionized water and 1000 mL of ethyl acetate. Stir the mixture until the residue is fully dissolved. Transfer the mixture to a large separatory funnel.
-
Workup - pH Adjustment and Separation: Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid. Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer with deionized water (2 x 1000 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water (approximately 80:20) to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Experimental Workflow
Results and Characterization
The protocol described above consistently provides high yields of pure this compound.
| Parameter | Result |
| Yield | |
| Theoretical Yield | 256.30 g |
| Actual Yield | 218.0 - 230.5 g |
| Percentage Yield | 85 - 90% |
| Analytical Data | |
| Appearance | White crystalline solid |
| Melting Point | 159-162 °C[2][3] |
| ¹H NMR | Consistent with the expected structure |
| Purity (HPLC) | >98% |
Note: The provided analytical data are typical values and may vary slightly between batches.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
-
Acetone is highly flammable. Avoid open flames and sparks.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described Williamson ether synthesis is a reliable method that delivers the target compound in high yield and purity, making it suitable for both academic research and industrial drug development applications.
References
Application of 4-Hydroxymethylbenzoic Acid (HMBA) as a Versatile Linker in Solid-Phase Peptide Synthesis
Abstract
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of a suitable linker to anchor the growing peptide chain to the solid support is critical for the success of the synthesis. This application note details the use of 4-(Hydroxymethyl)benzoic acid (HMBA) as a highly versatile linker in SPPS. The HMBA linker's stability to acidic conditions, coupled with its susceptibility to a wide range of nucleophilic cleavage reagents, allows for the synthesis of C-terminally modified peptides, including peptide acids, amides, esters, and thioesters, from a single resin-bound peptide. This document provides detailed protocols for the attachment of the first amino acid to an HMBA-functionalized resin, peptide chain elongation, and various cleavage strategies, supported by quantitative data to guide researchers, scientists, and drug development professionals.
Introduction
The 4-Hydroxymethylbenzoic acid (HMBA) linker is a valuable tool in solid-phase peptide synthesis, offering significant flexibility in the final cleavage step.[1] Unlike many acid-labile linkers where cleavage and side-chain deprotection occur simultaneously, the ester bond formed between the C-terminal amino acid and the HMBA linker is stable to the trifluoroacetic acid (TFA) treatment typically used to remove Fmoc-protecting groups and many side-chain protecting groups.[2][3] This orthogonality allows for the on-resin deprotection of the peptide, which can then be cleaved by various nucleophiles to yield a diverse array of C-terminally modified peptides.[2][4] This feature is particularly advantageous for creating peptide libraries with C-terminal modifications for structure-activity relationship (SAR) studies in drug discovery.[5]
Key Features and Advantages of the HMBA Linker:
-
Versatility: A single resin-bound peptide can be cleaved to produce multiple C-terminal functionalities.[2][4]
-
Orthogonality: Stable to acidic conditions used for Fmoc and side-chain deprotection, allowing for on-resin manipulation of the fully deprotected peptide.[2][3]
-
Mild Cleavage Conditions: Nucleophilic cleavage avoids the harsh acidic conditions (e.g., HF) required for some other linkers.[6]
-
High Purity of Cleaved Peptides: Nucleophilic cleavage often yields products of high purity, sometimes negating the need for extensive purification.[2]
Experimental Protocols
The following protocols provide a general framework for the use of the HMBA linker in SPPS. Optimization may be required based on the specific peptide sequence and the solid support used.
Protocol 1: Attachment of the First Fmoc-Amino Acid to HMBA-Functionalized Resin
This protocol describes the esterification of the first N-Fmoc protected amino acid to a resin pre-functionalized with the HMBA linker (e.g., HMBA-MBHA resin).
Materials:
-
HMBA-functionalized resin (e.g., HMBA-MBHA resin)
-
Fmoc-protected amino acid (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the HMBA-resin in DCM for 30 minutes, followed by washing with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid in a minimal amount of DMF.
-
Add the dissolved Fmoc-amino acid and DIC to the resin.
-
Add the catalytic amount of DMAP to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Determine the loading capacity of the resin using a standard method (e.g., UV-Vis spectrophotometric quantification of the fulvene-piperidine adduct after Fmoc deprotection).
Protocol 2: Peptide Chain Elongation
Standard Fmoc-SPPS protocols are used for peptide chain elongation on the HMBA-resin.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt in the presence of a base like DIPEA).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 3: On-Resin Side-Chain Deprotection
Prior to nucleophilic cleavage, the side-chain protecting groups are removed.
Materials:
-
Trifluoroacetic acid (TFA) (95%)
-
Scavengers (e.g., water, triisopropylsilane (TIS), depending on the amino acid composition)
-
Dichloromethane (DCM)
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of 95% TFA and appropriate scavengers for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin with DCM and dry under vacuum.
Protocol 4: Cleavage of Peptides from the HMBA Linker
The following are representative protocols for cleaving the peptide from the HMBA linker to obtain different C-terminal functionalities.
4.1 Cleavage to Yield a Peptide Amide:
-
Reagent: Methanolic ammonia (saturated solution of ammonia in methanol at 0 °C).[7]
-
Procedure: Treat the dried, deprotected peptide-resin with methanolic ammonia in a sealed vessel for 16-24 hours at room temperature.[7] Filter the resin and wash with methanol. The combined filtrates contain the peptide amide.
4.2 Cleavage to Yield a Peptide Acid:
-
Reagent: 1 M Sodium methoxide in methanol, followed by aqueous hydrolysis.[5][7]
-
Procedure: Treat the peptide-resin with 1 M sodium methoxide in methanol for 30 minutes at room temperature. Add water and continue to agitate for another 30 minutes to hydrolyze the resulting methyl ester.[7] Filter the resin, and acidify the filtrate to obtain the peptide acid.
4.3 Cleavage to Yield a Peptide Methyl Ester:
-
Reagent: 1 M Sodium methoxide in methanol.[5]
-
Procedure: Treat the peptide-resin with 1 M sodium methoxide in methanol for 30-60 minutes at room temperature. Filter the resin and neutralize the filtrate to obtain the peptide methyl ester.
Quantitative Data
The efficiency of loading, cleavage, and the purity of the final product are critical parameters in SPPS. The following table summarizes typical quantitative data for the use of the HMBA linker.
| Parameter | Typical Value | Notes |
| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Dependent on the resin and coupling conditions. |
| Cleavage Yield (Amide) | 70 - 95% | Varies with peptide sequence and reaction time. |
| Cleavage Yield (Acid) | 60 - 85% | The two-step process can lead to slightly lower yields. |
| Cleavage Yield (Ester) | 75 - 90% | Generally efficient for simple alkyl esters. |
| Overall Peptide Yield (Post-Purification) | 40 - 70% | Highly dependent on the length and sequence of the peptide. A specific example of a synthesized peptide showed an overall yield of 68.3% after HPLC purification.[6] |
| Purity of Crude Peptide | > 80% | Often high due to the mild cleavage conditions, but sequence-dependent. |
Visualizations
Experimental Workflow for SPPS using HMBA Linker
References
- 1. biosynth.com [biosynth.com]
- 2. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. US5198531A - Polymeric resin for peptide synthesis - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Application Notes & Protocols: Synthesis and Bioactivity of Molecules Containing the 3,5-Dimethyl-4-Hydroxybenzoic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3,5-dimethyl-4-hydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry and materials science. As a derivative of 4-hydroxybenzoic acid (4-HBA), it possesses intrinsic biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, which are attributed to its phenolic hydroxyl group.[1][2][3] The substitution of two methyl groups at the 3 and 5 positions enhances lipophilicity and can modulate the electronic properties of the phenol, potentially leading to improved potency and altered selectivity for biological targets. These compounds are widely used as reagents and intermediates in the synthesis of agrochemicals, dyestuffs, and potent transthyretin (TTR) amyloidogenesis inhibitors.[4] This document provides detailed protocols for the synthesis of precursors and derivatives of this scaffold, along with methods for evaluating their biological activity.
Synthesis Protocols
The synthesis of bioactive molecules based on this scaffold typically involves the preparation of a key intermediate, such as an aldehyde, followed by derivatization to introduce diverse functional groups.
Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde
This protocol describes the cobalt-catalyzed aerobic oxidation of 2,6-dimethylphenol derivatives to produce the key aldehyde intermediate.[5]
Materials:
-
Substrate (e.g., 4-substituted-2,6-dimethylphenol)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol (EG)
-
Deionized water (H₂O)
-
Oxygen (O₂) gas
-
Hydrochloric acid (HCl), 2% solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (5:1)
Procedure:
-
Combine the substrate (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) in a reaction vessel.
-
Add a solvent mixture of ethylene glycol and water (5.0 mL / 0.25 mL).
-
Stir the mixture at 50 °C while bubbling O₂ gas (1.0 atm) through it for 12 hours.
-
After the reaction is complete, add 10.0 mL of 2% hydrochloric acid and 10.0 mL of chloroform to the reaction mixture.
-
Separate the chloroform phase. Extract the aqueous phase twice more with 10.0 mL of chloroform each time.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain a residue.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to yield the final product, 3,5-dimethyl-4-hydroxybenzaldehyde.[5]
Protocol: General Esterification of 3,5-Dimethyl-4-hydroxybenzoic Acid
This protocol outlines a general method for synthesizing ester derivatives from the carboxylic acid scaffold, a common strategy to enhance bioavailability. The method is adapted from procedures for similar phenolic acids.[6]
Materials:
-
3,5-Dimethyl-4-hydroxybenzoic acid
-
Methanol (or other alcohol)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Reaction vessel with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzoic acid in an excess of methanol (e.g., a mole ratio of 1.0:10.0 acid to alcohol). Methanol acts as both a reactant and a solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (approximately 60-80 °C) for 8-14 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Evaporate the excess methanol under reduced pressure.
-
Dissolve the resulting solid residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution first with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the pure ester.
Caption: General workflow for synthesis and biological evaluation.
Bioactivity Evaluation Protocols
The biological effects of synthesized molecules are commonly assessed using in vitro assays. Antioxidant and antimicrobial activities are primary screens for this class of compounds.
Protocol: DPPH Free Radical Scavenging Assay
This assay quantifies the antioxidant potential of the synthesized molecules by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The protocol is adapted from standard methods used for phenolic compounds.[7]
Materials:
-
Synthesized test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare stock solutions of the test compounds in methanol.
-
Create a series of dilutions from the stock solutions to test a range of concentrations.
-
In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add a corresponding volume of the test compound dilution (e.g., 100 µL) to the wells.
-
For the control well, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Quantitative Data Summary
The antioxidant activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups.[7] While specific data for 3,5-dimethyl-4-hydroxybenzoic acid derivatives is sparse in the reviewed literature, data for structurally related analogs provides valuable context for structure-activity relationship (SAR) studies.
Table 1: Antioxidant Activity (IC₅₀) of Selected Hydroxybenzoic Acid Analogs
| Compound | Number of -OH Groups | Substitution Pattern | DPPH Scavenging IC₅₀ (µM) | Reference |
| 4-Hydroxybenzoic Acid | 1 | 4-OH | > 1000 (Poor Activity) | [7] |
| 3,5-Dihydroxybenzoic Acid | 2 | 3,5-diOH | ~2.42 (High Activity) | [7][8] |
| 3,4-Dihydroxybenzoic Acid | 2 | 3,4-diOH | Moderate Activity | [7] |
| 3,4,5-Trihydroxybenzoic Acid | 3 | 3,4,5-triOH | 2.42 ± 0.08 | [8] |
Note: Data is presented for structural analogs to illustrate the impact of substitution patterns. The 3,5-disubstitution with hydroxyl groups confers strong antioxidant activity.[7] The presence of electron-donating methyl groups in the 3,5-dimethyl-4-hydroxybenzoic acid scaffold is also expected to contribute positively to its antioxidant potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-3,5-dimethylbenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 7. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Benzyloxy-3,5-dimethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-benzyloxy-3,5-dimethylbenzoic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] Ideally, the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. By dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, the purified this compound will crystallize out of the solution, leaving the impurities dissolved in the remaining solvent (mother liquor).[3][4]
Q2: What are the likely impurities in crude this compound?
A2: Common synthesis routes, such as the benzylation of 3,5-dimethylbenzoic acid, can lead to several impurities. These may include unreacted starting materials like 3,5-dimethylbenzoic acid and benzyl bromide, by-products from side reactions, and residual catalysts or reagents. The purification process aims to remove these contaminants to achieve a high-purity final product.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good solvent for recrystallization should dissolve the compound when hot but not when cold.[5] For aromatic carboxylic acids like this compound, common choices include alcohols (e.g., ethanol, methanol), acetic acid, or a mixture of solvents such as ethanol/water or toluene/petroleum ether.[1] A qualitative solubility test is the most effective way to determine the ideal solvent or solvent mixture. This involves testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.[6][7]
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, forming an insoluble liquid phase.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure. To prevent this, you can try adding more solvent or switching to a lower-boiling point solvent. If it occurs, you may need to redissolve the oil by heating and adding more of the better solvent in a mixed-solvent system, then cool the solution very slowly to encourage crystal formation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Try a different solvent or a solvent mixture. For aromatic acids, consider solvents like ethanol, acetic acid, or toluene.[1] |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.[10]- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[6]- Add a "seed crystal" of the pure compound to induce crystallization.[6] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Reheat the solution until the oil redissolves. Add more of the "good" solvent if using a mixed-solvent system. Cool the solution very slowly.[9]- Consider purifying the crude product by another method first, such as column chromatography, to remove a significant portion of the impurities. |
| The recrystallized yield is very low. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the solution from cooling and crystallizing prematurely.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] |
| The crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Qualitative Solvent Selection
This protocol will guide you in selecting a suitable solvent or solvent mixture for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane)
-
Test tubes and a test tube rack
-
Spatula
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Add about 0.5 mL of a different solvent to each test tube at room temperature.
-
Gently agitate the test tubes and observe the solubility. Record your observations in a table similar to the one below.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate until the solvent boils gently. Observe the solubility.
-
If the compound dissolves in the hot solvent, cool the test tube to room temperature and then in an ice bath. Observe if crystals form.
-
An ideal solvent will show poor solubility at room temperature but good solubility at its boiling point, and will yield good quality crystals upon cooling.
-
If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude solid in a small amount of a hot solvent in which it is soluble, and then add a "poor" solvent (in which it is insoluble but miscible with the first solvent) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Data Presentation: Solvent Selection Table
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Observations Upon Cooling | Suitability |
| e.g., Water | Insoluble | Insoluble | No crystals | Unsuitable |
| e.g., Ethanol | Sparingly soluble | Soluble | Good crystal formation | Potentially suitable |
| e.g., Hexane | Insoluble | Sparingly soluble | Poor crystal formation | Unsuitable |
| e.g., Ethanol/Water | Insoluble | Soluble | Excellent crystal formation | Good candidate |
Protocol 2: Recrystallization of Crude this compound
This protocol outlines the steps for purifying the crude product once a suitable solvent has been identified.
Materials:
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Crude this compound
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
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Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
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If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
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Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point to assess the purity.
Visualizations
Caption: Recrystallization Experimental Workflow.
Caption: Troubleshooting Common Recrystallization Issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting common side reactions in 4-Benzyloxy-3,5-dimethylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxy-3,5-dimethylbenzoic acid derivative with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Q2: What are the primary starting materials for this synthesis?
A2: Typically, the synthesis starts with 4-hydroxy-3,5-dimethylbenzoic acid or its corresponding ester (e.g., methyl 4-hydroxy-3,5-dimethylbenzoate). Benzyl bromide or benzyl chloride is used as the benzylating agent.
Q3: Why is my reaction yield lower than expected?
A3: Low yields can result from several factors, including incomplete reaction, the formation of side products, or suboptimal reaction conditions. Common side reactions to consider are esterification of the carboxylic acid, C-alkylation of the phenol, and formation of dibenzyl ether. Refer to the troubleshooting guide below for specific solutions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system, for example, is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. Staining with potassium permanganate can help visualize the spots if they are not UV-active.[1]
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate gradient is commonly used.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis.
Issue 1: Incomplete Reaction - Starting Material Remains
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Base | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) is used to fully deprotonate the phenolic hydroxyl group. For the free acid starting material, an additional equivalent of base is required to deprotonate the carboxylic acid. |
| Low Reaction Temperature | Increase the reaction temperature. Williamson ether syntheses often require heating to proceed at a reasonable rate. |
| Short Reaction Time | Extend the reaction time and monitor progress by TLC until the starting material is consumed. |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF or DMSO to facilitate the Sₙ2 reaction.[2] |
| Inactive Benzylating Agent | Use fresh, high-quality benzyl bromide or benzyl chloride. |
Issue 2: Presence of an Unexpected Side Product
Troubleshooting Flowchart:
Caption: Troubleshooting logic for identifying common side products.
Detailed Analysis of Side Products:
| Side Product | Identification (Typical ¹H NMR signals in CDCl₃) | Cause | Prevention & Removal |
| Benzyl 4-benzyloxy-3,5-dimethylbenzoate | Aromatic protons (~7.3-7.5 ppm), Benzyl ester CH₂ (~5.3 ppm, s) , Benzyl ether CH₂ (~5.1 ppm, s), Methyl protons (~2.3 ppm, s) | Esterification of the carboxylic acid by benzyl bromide, especially under basic conditions. | Use a weaker base or protect the carboxylic acid group as an ester (e.g., methyl ester) before benzylation, followed by hydrolysis. Can be hydrolyzed back to the desired product under basic conditions. |
| C-Benzylated Isomers | More complex aromatic proton signals due to loss of symmetry. | Phenoxides can undergo C-alkylation, although O-alkylation is generally favored.[2] | Use of polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. Difficult to separate from the desired product; chromatographic separation may be required. |
| Dibenzyl Ether | Aromatic protons (~7.3 ppm, m), CH₂ (~4.5 ppm, s) | Reaction of benzyl bromide with benzyl alcohol (formed from hydrolysis of benzyl bromide) or reaction of the benzyloxide ion with another molecule of benzyl bromide. | Use anhydrous reaction conditions. Can be removed by column chromatography.[3] |
| Benzyl Alcohol | Aromatic protons (~7.3 ppm, m), CH₂ (~4.7 ppm, s), OH (broad singlet) | Hydrolysis of unreacted benzyl bromide during workup. | Can be removed by washing the organic layer with water or brine and subsequent purification by column chromatography or recrystallization.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 4-hydroxy-3,5-dimethylbenzoate
This protocol involves the benzylation of the methyl ester of 4-hydroxy-3,5-dimethylbenzoic acid, followed by hydrolysis of the ester to yield the final product.
Step 1: Benzylation of Methyl 4-hydroxy-3,5-dimethylbenzoate
Caption: Workflow for the benzylation of the starting ester.
Methodology:
-
To a solution of methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 15 minutes.
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Add benzyl bromide (1.2 eq.) dropwise to the suspension.
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Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 4-benzyloxy-3,5-dimethylbenzoate.
Step 2: Hydrolysis of Methyl 4-benzyloxy-3,5-dimethylbenzoate
Caption: Workflow for the hydrolysis of the ester to the final acid.
Methodology:
-
Dissolve methyl 4-benzyloxy-3,5-dimethylbenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add an aqueous solution of sodium hydroxide (2.0 eq.).
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
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Acidify the remaining aqueous solution with 1M HCl until a precipitate forms.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
This technical support guide provides a comprehensive overview of common issues and their resolutions in the synthesis of this compound. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid?
A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants (4-hydroxy-3,5-dimethylbenzoic acid, benzyl halide, and base). These factors significantly influence the reaction rate, yield, and selectivity.
Q2: I am observing low yields of the desired O-benzylated product. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete deprotonation of the phenolic hydroxyl group: The chosen base may not be strong enough to fully deprotonate the phenol.
-
Side reactions: Competing C-benzylation at the aromatic ring or benzylation of the carboxylic acid can occur.
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Steric hindrance: The methyl groups ortho to the hydroxyl group can sterically hinder the approach of the benzylating agent.
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Reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side products.
-
Poor solubility: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction.
Q3: How can I minimize the formation of the benzyl ester byproduct?
A3: To minimize benzylation of the carboxylic acid, it is crucial to select reaction conditions that favor O-alkylation of the phenol. Using a weaker base or a less reactive benzylating agent (e.g., benzyl chloride instead of benzyl bromide) can sometimes favor phenoxide formation and subsequent reaction over carboxylate reactivity. Alternatively, protecting the carboxylic acid group prior to benzylation is a common strategy.
Q4: What is the role of the base in this reaction, and how do I choose the right one?
A4: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide. The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The strength of the base should be sufficient to deprotonate the phenol but ideally not so strong as to promote unwanted side reactions. The choice may also depend on the solvent used.
Q5: Can I use benzyl alcohol for the benzylation instead of a benzyl halide?
A5: While benzyl alcohol can be used as a benzylating agent, it typically requires harsher conditions, such as the presence of a strong acid catalyst and high temperatures, as seen in some industrial processes for phenol benzylation.[1][2] For laboratory-scale synthesis of more complex molecules, benzyl halides are generally preferred due to their higher reactivity under milder conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive benzylating agent.- Insufficiently strong base.- Low reaction temperature.- Poor solubility of reactants. | - Check the purity and age of the benzyl halide.- Switch to a stronger base (e.g., from K2CO3 to NaH).- Gradually increase the reaction temperature.- Choose a solvent in which all reactants are soluble (e.g., DMF, DMSO). |
| Formation of multiple products (TLC analysis) | - Competing C-benzylation.- Benzylation of the carboxylic acid.- Di-benzylation (if other nucleophilic sites are present). | - Use a less polar, aprotic solvent.- Employ a weaker base or a bulkier base to sterically hinder C-alkylation.- Protect the carboxylic acid group before benzylation.- Use stoichiometric amounts of the benzylating agent. |
| Product degradation | - High reaction temperature.- Prolonged reaction time. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Difficulty in product isolation/purification | - Emulsion formation during workup.- Co-elution of product and byproducts during chromatography. | - Add brine during the aqueous workup to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for Optimization of Benzylation
A typical experimental procedure for the optimization of the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid is as follows:
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To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add the base (1.1 - 2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
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Add the benzylating agent (e.g., benzyl bromide or benzyl chloride, 1.0 - 1.5 equivalents) dropwise to the reaction mixture.
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Heat the reaction to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical data from an optimization study for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | Acetone | Reflux | 12 | 65 |
| 2 | K2CO3 | DMF | 80 | 8 | 85 |
| 3 | NaH | THF | 60 | 6 | 78 |
| 4 | Cs2CO3 | Acetonitrile | Reflux | 10 | 92 |
Table 2: Effect of Benzylating Agent and Molar Ratio on Product Yield
| Entry | Benzylating Agent | Molar Ratio (Acid:Base:Halide) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl Chloride | 1 : 1.5 : 1.1 | DMF | 80 | 82 |
| 2 | Benzyl Bromide | 1 : 1.5 : 1.1 | DMF | 80 | 95 |
| 3 | Benzyl Bromide | 1 : 2.0 : 1.5 | DMF | 80 | 93 (with byproducts) |
| 4 | Benzyl Bromide | 1 : 1.2 : 1.0 | DMF | 80 | 88 |
Visualizations
Caption: Experimental workflow for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
Caption: Key parameters influencing the optimization of the benzylation reaction.
References
Technical Support Center: Purification of 4-Benzyloxy-3,5-dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities typically arise from its synthesis, which is often a Williamson ether synthesis involving the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Potential impurities include:
-
Unreacted Starting Material: 4-hydroxy-3,5-dimethylbenzoic acid.
-
Reagents: Excess benzyl halide (e.g., benzyl bromide or chloride).
-
Side-Products: Small amounts of byproducts from potential side reactions.
Q2: What is the general appearance and solubility of pure this compound?
A2: Pure this compound is a white crystalline solid.[1] It exhibits high solubility in non-polar organic solvents such as chloroform and dichloromethane, and low solubility in polar solvents like water and ethanol.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: To remove small amounts of impurities.
-
Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.
-
Column Chromatography: For purification from closely related impurities.
Troubleshooting Guides
Issue 1: The purified product is an off-white or yellowish solid.
-
Possible Cause: Presence of colored impurities.
-
Troubleshooting Steps:
-
Recrystallization: Perform a recrystallization from a suitable solvent system. A mixed solvent system of a "good" solvent (where the compound is soluble when hot) and a "bad" solvent (where the compound is less soluble when cold) is often effective. Based on its solubility profile, a mixture of an alcohol (like ethanol or isopropanol) and water is a good starting point.
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Issue 2: The melting point of the purified product is broad and lower than the expected 110-112 °C.
-
Possible Cause: The product is still impure. A broad melting point range is indicative of impurities.
-
Troubleshooting Steps:
-
Repeat Purification: Perform another round of purification. If recrystallization was used, try a different solvent system or repeat the process.
-
Acid-Base Extraction: If not already performed, an acid-base extraction can be very effective at removing non-acidic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
Column Chromatography: For challenging separations, column chromatography provides a higher degree of purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice for compounds of this polarity.
-
Issue 3: Low recovery after recrystallization.
-
Possible Cause 1: The chosen solvent is too good, and the product remains dissolved even at low temperatures.
-
Troubleshooting Step: Add more of the "bad" solvent (e.g., water) to the solvent system to decrease the overall solubility of the product.
-
-
Possible Cause 2: The product was not allowed to crystallize completely before filtration.
-
Troubleshooting Step: Ensure the crystallization mixture is sufficiently cooled (e.g., in an ice bath) and allow adequate time for crystallization to complete before filtering.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Troubleshooting Step: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and the product from crystallizing on the filter paper.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a suitable choice.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data
The following table summarizes representative data for the purification of 10g of crude this compound.
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery Rate (%) |
| Recrystallization (Ethanol/Water) | 90% | >98% | ~85% |
| Acid-Base Extraction | 85% | >97% | ~90% |
| Column Chromatography | 90% | >99% | ~75% |
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Deprotection of 4-Benzyloxy-3,5-dimethylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the deprotection of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and recommended solutions.
Issue 1: Incomplete or Slow Reaction during Catalytic Hydrogenolysis (Pd/C)
| Potential Cause | Recommended Solution |
| Steric Hindrance: The two methyl groups ortho to the benzyloxy group can sterically hinder the approach of the catalyst. | Increase the catalyst loading (e.g., from 10 mol% to 20 mol% Pd/C).Increase the hydrogen pressure (e.g., from 1 atm to 50 psi).Prolong the reaction time and monitor by TLC or LC-MS. |
| Catalyst Poisoning: Trace impurities, especially sulfur-containing compounds, can deactivate the palladium catalyst. | Ensure all glassware is scrupulously clean.Use high-purity solvents and reagents.If catalyst poisoning is suspected, filter the reaction mixture through a pad of Celite and add fresh catalyst. |
| Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. | Use a freshly opened bottle of catalyst or a known active batch.Consider using a different form of palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst), which can be more active. |
| Insufficient Hydrogen Donor (for Transfer Hydrogenation): The hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) is consumed during the reaction. | Use a larger excess of the hydrogen donor. For example, when using formic acid, it can often be used as a co-solvent.[1] |
Issue 2: Formation of Side Products during Acid-Catalyzed Deprotection (e.g., with BCl₃)
| Potential Cause | Recommended Solution |
| Friedel-Crafts Benzylation: The electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack by the benzyl cation generated during cleavage, leading to C-benzylated byproducts.[2][3] | Add a cation scavenger to the reaction mixture. Pentamethylbenzene is highly effective as a non-Lewis-basic scavenger that does not deactivate the BCl₃.[3][4][5]Perform the reaction at a low temperature (e.g., -78 °C) to minimize the rate of the side reaction.[3][4] |
| Cleavage of Other Acid-Labile Groups: If the substrate contains other acid-sensitive functional groups (e.g., silyl ethers, Boc groups), they may also be cleaved.[3] | Use milder Lewis acids or carefully control the stoichiometry and temperature.The BCl₃/pentamethylbenzene system at low temperatures has been shown to be selective in the presence of some acid-labile groups.[3][4] |
| Decomposition of Starting Material: Strong acids can lead to the decomposition of sensitive substrates.[2][4] | Ensure the reaction is performed at a sufficiently low temperature and quenched as soon as the starting material is consumed.Consider alternative, non-acidic deprotection methods if the substrate is highly acid-sensitive. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for my substrate?
The choice of method depends on the other functional groups present in your molecule.
-
Catalytic Hydrogenolysis (e.g., H₂/Pd/C): This is a clean and effective method if your molecule does not contain other reducible functional groups such as alkenes, alkynes, or nitro groups.[6]
-
Catalytic Transfer Hydrogenation (e.g., Formic Acid/Pd/C): This is a milder alternative to using hydrogen gas and can sometimes offer better selectivity. It is particularly useful when working with substrates that are sensitive to standard hydrogenation conditions.[1]
-
Acid-Catalyzed Cleavage (e.g., BCl₃ with a scavenger): This method is suitable for molecules with functional groups that are sensitive to reduction (e.g., olefins) but can tolerate acidic conditions. For electron-rich substrates like this compound, the use of a cation scavenger is crucial.[3][4][5]
Q2: My catalytic hydrogenation is not working, even with increased catalyst loading and pressure. What else can I try?
Consider switching to a different hydrogen source or catalyst system. Catalytic transfer hydrogenation with a donor like formic acid or ammonium formate can be effective.[1] Alternatively, using a different catalyst such as Pearlman's catalyst (Pd(OH)₂/C) might improve the results. You could also explore non-reductive methods like acid-catalyzed cleavage.
Q3: How do I know if Friedel-Crafts benzylation is occurring in my acid-catalyzed reaction?
The formation of a new, less polar spot on a TLC plate, or a new peak in your LC-MS with a mass corresponding to the addition of a benzyl group to your deprotected product, is a strong indication of this side reaction. Using a cation scavenger like pentamethylbenzene should suppress the formation of this byproduct.[3][4]
Q4: Can I use other Lewis acids besides BCl₃?
Other Lewis acids like BBr₃ or AlCl₃ can also cleave benzyl ethers.[7] However, BCl₃ in combination with pentamethylbenzene at low temperatures has been specifically shown to be effective for deprotecting electron-rich aryl benzyl ethers while minimizing side reactions.[3][4]
Comparative Data on Deprotection Methods
The following table summarizes typical conditions and outcomes for different deprotection methods applicable to this compound and similar electron-rich, sterically hindered substrates.
| Method | Reagents & Conditions | Typical Yield | Key Advantages | Potential Challenges |
| Catalytic Hydrogenolysis | 10-20 mol% Pd/C, H₂ (1-5 atm), MeOH or EtOH, rt, 4-24 h | Good to Excellent | Clean reaction, easy workup. | May be slow due to steric hindrance; risk of catalyst poisoning; reduces other functional groups. |
| Catalytic Transfer Hydrogenation | 10 mol% Pd/C, Formic acid or Ammonium formate, MeOH, rt to 60 °C, 1-6 h | Good to Excellent | Milder than H₂ gas; avoids handling of flammable gas. | Requires a stoichiometric hydrogen donor; may still reduce sensitive groups.[1] |
| Lewis Acid Cleavage | BCl₃ (2 equiv.), Pentamethylbenzene (3 equiv.), CH₂Cl₂, -78 °C, 1-2 h | Excellent | Fast and highly effective; tolerates reducible functional groups. | Requires anhydrous conditions and low temperatures; BCl₃ is corrosive and moisture-sensitive; requires a cation scavenger to prevent side reactions.[3][4] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
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To a solution of this compound (1.0 g, 3.9 mmol) in methanol (20 mL), add 10% Pd/C (10 mol%, 0.41 g).
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To this suspension, add formic acid (1.5 mL, 39 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: BCl₃-Mediated Deprotection with a Cation Scavenger
-
Dissolve this compound (1.0 g, 3.9 mmol) and pentamethylbenzene (1.73 g, 11.7 mmol, 3 equiv.) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in dichloromethane (7.8 mL, 7.8 mmol, 2 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-2 hours), quench the reaction at -78 °C by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the desired product from benzylpentamethylbenzene and any unreacted pentamethylbenzene.[3][8]
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
preventing side product formation during the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzoic acid with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base.
Q2: What are the potential side products in this synthesis?
A2: The primary side products that can form during the synthesis of this compound are:
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C-alkylation product: Benzylation can occur on the aromatic ring at the positions ortho to the hydroxyl group, although this is generally less favored due to steric hindrance from the adjacent methyl groups.
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Benzyl ester of the carboxylic acid: The carboxylate group can also be benzylated, leading to the formation of the corresponding benzyl ester.
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Unreacted starting material: Incomplete reaction will leave residual 4-hydroxy-3,5-dimethylbenzoic acid.
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Debenzylation product: Cleavage of the benzyl ether can occur under certain conditions, reverting to the starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, 4-hydroxy-3,5-dimethylbenzoic acid, is significantly more polar than the product, this compound. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, will show a clear separation between the starting material and the product spots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group effectively. 2. Inactive Benzyl Halide: The benzyl chloride or bromide may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Solvent Issues: The solvent may not be appropriate for the reaction, or it may not be anhydrous. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 2. Use freshly opened or purified benzyl halide. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. Ensure the solvent is dry. |
| Presence of Significant C-Alkylation Side Product | 1. Reaction Conditions Favoring C-Alkylation: Certain solvents (protic solvents) and counter-ions can promote C-alkylation over O-alkylation. | 1. Use a polar aprotic solvent like DMF or acetone. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic. |
| Formation of Benzyl Ester Side Product | 1. Excess Benzyl Halide and/or Strong Basic Conditions: These conditions can facilitate the esterification of the carboxylic acid. | 1. Use a stoichiometric amount of benzyl halide. 2. Employ a milder base, such as potassium bicarbonate, which is less likely to deprotonate the carboxylic acid. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Benzyl Halide: Not enough electrophile was added to react with all the starting material. | 1. Extend the reaction time and continue to monitor by TLC. 2. Add a slight excess (e.g., 1.1 equivalents) of benzyl halide. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Side Products: Co-elution during column chromatography can be an issue. 2. Oily Product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Attempt recrystallization from a suitable solvent system. Common solvents for recrystallization of similar benzoic acids include ethanol/water or ethyl acetate/hexanes. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis.
Materials:
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4-hydroxy-3,5-dimethylbenzoic acid
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Benzyl chloride
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Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Hydrochloric acid (1 M)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Data Presentation
Table 1: Influence of Base and Solvent on Product Yield and Purity (Hypothetical Data)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| K2CO3 | DMF | 65 | 18 | 85 | 95 |
| NaH | THF | 60 | 12 | 90 | 97 |
| NaOH | Ethanol | 78 (reflux) | 24 | 70 | 88 |
| Cs2CO3 | Acetone | 56 (reflux) | 16 | 88 | 96 |
Note: The data in this table is hypothetical and serves as an example for comparison. Actual results may vary depending on specific experimental conditions.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of 4-Benzyloxy-3,5-dimethylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant for purification?
A1: this compound is a white crystalline solid.[1] It is relatively non-polar due to the benzyl group and the dimethyl-substituted benzene ring, but the carboxylic acid group provides a polar handle. Its solubility is high in non-polar solvents like chloroform and dichloromethane, and low in polar solvents such as water and ethanol.[1]
Q2: What is a good starting point for a solvent system (mobile phase) for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 8:2 (hexane:ethyl acetate), which can be optimized based on TLC analysis. For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce peak tailing.
Q3: What stationary phase should I use?
A3: Silica gel is the most common and suitable stationary phase for the purification of this compound. Standard silica gel (60 Å, 230-400 mesh) is a good choice. If your compound shows instability on silica, deactivated silica gel or alumina could be considered.[2]
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the best way to monitor the separation. Use the same solvent system for TLC as for the column chromatography. The spots can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used if the compound is not UV active.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[2] If it decomposes, consider using deactivated silica gel or a different stationary phase like alumina.[2] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired compound from impurities | The solvent system does not provide enough resolution. | Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate). A shallower polarity gradient during elution can also improve separation. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Peak tailing of the desired compound | Interaction of the acidic proton with the silica gel. | Add a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluting solvent to suppress the ionization of the carboxylic acid and reduce interactions with the stationary phase.[3] |
| All fractions are mixed, even with a good Rf difference on TLC | Degradation of the compound on the column during elution. | Check the stability of your compound on silica gel using 2D TLC.[2] If unstable, switch to a less acidic stationary phase like deactivated silica or alumina. |
| The wrong choice of solvent is causing differential solubility. | Ensure your chosen solvent system dissolves both the target compound and impurities well.[2] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase (Slurry Packing):
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Weigh out the required amount of silica gel (e.g., 50 g for 1 g of crude product).
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In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.
3. Elution:
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Begin eluting with the initial non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
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Collect fractions in test tubes or vials.
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Monitor the elution of compounds by TLC analysis of the collected fractions.
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If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate).
4. Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
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Combine the pure fractions.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: NMR Analysis of 4-Benzyloxy-3,5-dimethylbenzoic Acid Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 4-Benzyloxy-3,5-dimethylbenzoic acid. The focus is on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify common byproducts and impurities that may arise during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The ¹H NMR spectrum of pure this compound should exhibit distinct signals corresponding to its structure. The expected chemical shifts (in CDCl₃) are summarized in the table below.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Number of Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 1H | Singlet (broad) | > 10.0 | Chemical shift can vary with concentration and solvent. |
| Aromatic (Phenyl group) | 5H | Multiplet | 7.30 - 7.50 | Protons from the benzyl group. |
| Aromatic (Benzoic acid ring) | 2H | Singlet | ~7.70 | The two equivalent protons on the dimethylated ring. |
| Benzylic (-O-CH₂-Ph) | 2H | Singlet | ~5.10 | A key signal indicating the formation of the benzyl ether. |
| Methyl (-CH₃) | 6H | Singlet | ~2.30 | The two equivalent methyl groups on the benzoic acid ring. |
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common byproducts I should look for?
A2: Unexpected peaks typically arise from unreacted starting materials, side reactions, or impurities from the workup. The most common species to look for are the starting materials (e.g., a 4-hydroxy-3,5-dimethylbenzoate derivative and a benzyl halide), byproducts from elimination reactions, and solvents.
Q3: How can I distinguish between the starting material, methyl 4-hydroxy-3,5-dimethylbenzoate, and the product?
A3: The key differences in the ¹H NMR spectra are the presence of benzyl group signals in the product and a phenolic hydroxyl signal in the starting material. The product will have a characteristic singlet around 5.10 ppm for the benzylic (-O-CH₂-) protons and a multiplet between 7.30-7.50 ppm for the phenyl protons. The starting material will lack these signals but will show a broad singlet for the phenolic -OH, which is exchangeable with D₂O.
Q4: I see a singlet in my spectrum around 4.5 ppm. What could it be?
A4: A singlet around 4.4-4.6 ppm is highly characteristic of the methylene protons (-CH₂-) of an unreacted benzyl halide, such as benzyl bromide or benzyl chloride.[1][2] Its presence indicates an incomplete reaction.
Q5: My reaction involves the deprotection of the benzyl ether. What byproducts should I expect?
A5: If you are cleaving the benzyl ether, typically via catalytic hydrogenolysis (H₂/Pd-C), you should look for signals corresponding to toluene (a singlet around 2.35 ppm and aromatic signals around 7.20 ppm) as a major byproduct.[3] Incomplete deprotection will result in leftover this compound in your spectrum.
Troubleshooting Guide: Identifying Byproducts by NMR
This guide provides a systematic workflow for identifying unknown peaks in the ¹H NMR spectrum following the synthesis of this compound, which is commonly prepared via a Williamson ether synthesis.[4][5][6]
Caption: Troubleshooting workflow for NMR spectrum analysis.
Comparative Data for Identification
Use the following table to compare the chemical shifts of unexpected peaks in your spectrum with those of common reactants and potential byproducts.
Table 2: ¹H NMR Chemical Shifts of Common Reactants and Potential Byproducts
| Compound | Key Signal (Proton Type) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Reference |
| Product: this compound | -O-CH₂ -Ph | Singlet | ~5.10 | - |
| Reactant: Methyl 4-hydroxy-3,5-dimethylbenzoate | Ar-OH | Singlet (broad) | 5.0 - 6.0 | - |
| Reactant: Benzyl Bromide | -CH₂ -Br | Singlet | ~4.44 | [1] |
| Reactant: Benzyl Chloride | -CH₂ -Cl | Singlet | ~4.56 | [2] |
| Byproduct: Toluene (from deprotection) | Ar-CH₃ | Singlet | ~2.35 | [3] |
| Byproduct: Dibenzyl ether | -O-CH₂ -Ph | Singlet | ~4.57 | - |
| Impurity: Acetone | -CH₃ | Singlet | ~2.17 | [7] |
| Impurity: Ethyl Acetate | O-CH₂ -CH₃ | Quartet | ~4.12 | [8] |
| Impurity: Dichloromethane (DCM) | CH₂ Cl₂ | Singlet | ~5.30 | [8] |
Experimental Protocols
Protocol 1: Example Synthesis of this compound
This protocol describes a general Williamson ether synthesis. Side reactions in this procedure are the primary source of byproducts.[3]
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Deprotonation: Dissolve methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone).
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Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude methyl ester in a mixture of THF/methanol and add an aqueous solution of sodium hydroxide (NaOH). Stir at room temperature until the ester is fully hydrolyzed.
-
Purification: Neutralize the mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Caption: General synthetic pathway for the target compound.
Protocol 2: NMR Sample Preparation for Byproduct Analysis
Contamination during sample preparation can obscure results. Follow these steps for a clean spectrum.[7][8]
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Thorough Drying: Ensure the crude reaction product is thoroughly dried under high vacuum to remove residual high-boiling solvents like DMF or ethyl acetate, which can obscure important regions of the spectrum.[8]
-
Solvent Selection: Dissolve approximately 5-10 mg of the dry sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Using a different solvent (e.g., Benzene-d₆) can sometimes resolve overlapping peaks.[7]
-
Filtering: If the sample does not fully dissolve, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any insoluble matter.
-
D₂O Shake (Optional): To identify labile protons like -COOH and -OH, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals for these protons will disappear or significantly diminish.[8]
References
- 1. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 2. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
optimizing solvent systems for 4-Benzyloxy-3,5-dimethylbenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxy-3,5-dimethylbenzoic acid. The information is designed to help optimize solvent systems and overcome common challenges encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline solid. It exhibits high solubility in non-polar organic solvents such as chloroform and dichloromethane.[1] Conversely, it has low solubility in polar solvents like water and ethanol.[1] This solubility profile is crucial when selecting a solvent system for reactions and purification.
Q2: Which solvents are recommended for the esterification of this compound?
A2: For esterification reactions, non-polar, aprotic solvents are generally preferred to minimize side reactions and facilitate product isolation. Toluene or dichloromethane are common choices. While solvent-free conditions using a solid acid catalyst like modified montmorillonite K10 can also be effective for similar benzoic acids, ensuring adequate mixing is key.
Q3: What are suitable solvent systems for amide coupling reactions with this compound?
A3: Aprotic solvents are typically used for amide coupling reactions to avoid interference with the coupling agents. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices. For greener alternatives, solvent-free conditions using coupling agents like methoxysilanes have been shown to be effective for amide bond formation with benzoic acid derivatives. In some cases, aqueous media with specific coupling reagents can also be employed, though solubility of the starting material may be a concern.
Q4: How can the benzyl protecting group be removed, and what solvents are appropriate?
A4: The benzyl ether can be cleaved via catalytic hydrogenation. A common procedure involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent is critical and should be one in which the starting material is soluble and that is compatible with the catalyst. Methanol or ethyl acetate are frequently used for similar substrates.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is irritating to the eyes, respiratory system, and skin.[1] It is also harmful if swallowed.[1] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[1]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time or temperature. - Use a more effective acid catalyst (e.g., p-toluenesulfonic acid). - Ensure efficient removal of water byproduct, for example, by using a Dean-Stark apparatus with a solvent like toluene. |
| Poor solubility of starting material | - Switch to a solvent with higher solubility for the acid, such as dichloromethane or toluene. - Gently heat the reaction mixture to improve solubility, monitoring for potential side reactions. |
| Side reactions | - If using an alcohol as the solvent, consider switching to an inert solvent and using a stoichiometric amount of the desired alcohol. - Lower the reaction temperature to minimize the formation of byproducts. |
| Product degradation | - Analyze the crude reaction mixture by TLC or LC-MS to identify potential degradation products. - If the product is sensitive to acidic conditions, consider using a milder catalyst or a shorter reaction time. |
Issue 2: Incomplete Amide Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Ineffective coupling agent | - Switch to a more robust coupling agent such as COMU or HATU, especially for hindered amines. - Ensure the coupling agent is fresh and has been stored under anhydrous conditions. |
| Presence of water | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low nucleophilicity of the amine | - Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to activate the amine. - Increase the reaction temperature, but monitor for racemization if working with chiral amines. |
| Starting material insolubility | - Select a solvent in which both the carboxylic acid and the amine are soluble. DMF is often a good choice for this reason. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Product co-elutes with starting material | - Adjust the polarity of the solvent system for column chromatography. A gradient elution may be necessary. - Consider a different purification technique, such as recrystallization or preparative HPLC. |
| Presence of persistent impurities | - Perform an aqueous workup to remove water-soluble impurities before chromatography. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove unreacted carboxylic acid. - Recrystallization from a suitable solvent system can be highly effective for removing minor impurities. |
| Oily product that will not crystallize | - Try co-evaporation with a non-polar solvent like hexane to remove residual high-boiling solvents. - Attempt to form a salt of the product if it contains a basic or acidic moiety to induce crystallization. |
Data Presentation
Table 1: Illustrative Solvent Effects on Esterification Yield
The following data is illustrative for the esterification of a substituted benzoic acid and should be used as a general guideline for optimizing reactions with this compound.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| Toluene | p-TSA | 110 | 8 | ~90 |
| Dichloromethane | DCC/DMAP | 25 | 12 | ~85 |
| Tetrahydrofuran | H₂SO₄ (cat.) | 65 | 16 | ~70 |
| Solvent-free | Montmorillonite K10 | 120 | 5 | ~95 |
Table 2: Illustrative Solvent and Coupling Agent Effects on Amide Coupling Yield
The following data is illustrative for the amide coupling of a substituted benzoic acid and should be used as a general guideline for optimizing reactions with this compound.
| Solvent | Coupling Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | EDC/HOBt | DIPEA | 25 | 12 | ~88 |
| DMF | HATU | DIPEA | 25 | 6 | ~95 |
| Tetrahydrofuran | CDI | None | 50 | 18 | ~75 |
| Solvent-free | Tetramethoxysilane | None | 120 | 7 | ~90 |
Experimental Protocols
Protocol 1: General Procedure for Esterification using DCC/DMAP
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired alcohol (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Debenzylation
-
Dissolve this compound ester (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Logical workflow for troubleshooting common reaction issues.
References
catalyst selection for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzoic acid or its corresponding ester with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base and often a catalyst.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion. Ensure you are using a sufficient molar excess of a strong enough base.
-
Steric Hindrance: The two methyl groups ortho to the hydroxyl group create steric hindrance, which can slow down the reaction rate. To overcome this, consider using a phase-transfer catalyst like Tetrabutylammonium Iodide (TBAI) which can facilitate the reaction even with hindered substrates.[1]
-
Insufficient Reaction Time or Temperature: Williamson ether syntheses can sometimes require prolonged reaction times (from hours to a full day) or elevated temperatures to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. (See Q4 for more details).
Q3: I am observing the formation of multiple byproducts. What are they and how can I minimize them?
A3: Side product formation is a common issue. Here are some likely byproducts and how to avoid them:
-
C-Alkylation: Although O-alkylation is favored, some C-alkylation on the aromatic ring can occur. Using a polar aprotic solvent can help favor O-alkylation.
-
Elimination: If using a strong base with a secondary benzyl halide, an elimination reaction to form stilbene can compete with the desired substitution. While benzyl halides are primary, ensuring a controlled addition of the base and maintaining a moderate temperature can minimize this risk.
-
Hydrolysis: If there is water in the reaction mixture, it can hydrolyze the benzyl halide. Ensure you are using anhydrous solvents and reagents.
Q4: Which catalyst should I choose for this synthesis?
A4: The choice of catalyst is critical for overcoming the steric hindrance of the substrate.
-
Phase-Transfer Catalysts (PTC): These are highly effective for this type of reaction. Tetrabutylammonium bromide (TBAB) is a common and effective choice. For sterically hindered phenols like 4-hydroxy-3,5-dimethylbenzoic acid, Tetrabutylammonium Iodide (TBAI) is particularly recommended as it can significantly accelerate the reaction.[1]
-
Surfactants: In aqueous media, surfactants like Cetyltrimethylammonium Bromide (CTAB) can act as catalysts, promoting the reaction in a greener solvent system.[3]
Catalyst Performance Data
The following table summarizes quantitative data for different catalytic systems in Williamson ether synthesis for substrates similar to 4-hydroxy-3,5-dimethylbenzoic acid.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CTAB | K₂CO₃ | Water | 80 | 8 | 92 | [3] |
| TBAI (catalytic) | NaH | THF | Room Temp | 2.75 | Quantitative | [1] |
| None | K₂CO₃ | Acetone | 80 | 5 | Not specified | [4] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis in Organic Solvent
This protocol is adapted from general procedures for the benzylation of hindered phenols.
Materials:
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4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl bromide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
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Tetrabutylammonium iodide (TBAI)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Hexane
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1M HCl
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Brine solution
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3,5-dimethylbenzoic acid (1 equivalent).
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Dissolve the starting material in anhydrous THF.
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Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
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Add a catalytic amount of TBAI (0.05 equivalents).
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Add benzyl bromide (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 3-6 hours).
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Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with 1M HCl, water, and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
Protocol 2: Surfactant-Catalyzed Synthesis in Aqueous Media
This protocol is based on the green synthesis methodology for 4-benzyloxy benzoic acid.[3]
Materials:
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4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl chloride
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Potassium carbonate (K₂CO₃)
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Cetyltrimethylammonium Bromide (CTAB)
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Deionized water
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Diluted HCl
Procedure:
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In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid (1 equivalent) and benzyl chloride (1.2 equivalents) in an aqueous solution of CTAB.
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Add potassium carbonate (2.5 equivalents) to the mixture.
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Heat the reaction mixture at 80 °C with vigorous stirring for approximately 8 hours, or until TLC indicates completion.
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After cooling to room temperature, acidify the mixture with diluted HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
managing temperature control in 4-Benzyloxy-3,5-dimethylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through a Williamson ether synthesis. A typical temperature range for this reaction is between 50 to 100 °C.[1] The optimal temperature can vary depending on the specific solvent and base used in the procedure.
Q2: How critical is precise temperature control to the success of the synthesis?
A2: Precise temperature control is crucial. The Williamson ether synthesis is in competition with side reactions, particularly base-catalyzed elimination of the benzyl halide.[1] The rate of these side reactions is highly dependent on the reaction conditions, especially temperature.[1]
Q3: What are the potential consequences of the reaction temperature being too high?
A3: Exceeding the optimal temperature range can lead to an increase in side products, such as those from elimination reactions, which will reduce the yield and purity of the desired this compound.[2] In some cases, very high temperatures (e.g., above 300 °C) are used in specific industrial processes with weak alkylating agents, but this is not typical for standard laboratory synthesis.[1]
Q4: What happens if the reaction temperature is too low?
A4: If the reaction temperature is too low, the reaction rate will be significantly slower, potentially leading to an incomplete reaction even after extended periods.[3] This will result in a low yield of the final product.
Q5: Can microwave synthesis be used to improve temperature control and reaction time?
A5: Yes, microwave-enhanced technology is a modern approach to accelerate reactions like the Williamson ether synthesis.[1] It can help to reduce reaction times and potentially improve yields by providing rapid and uniform heating.
Troubleshooting Guide: Temperature Control Issues
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC. Ensure the temperature does not exceed the boiling point of the solvent or the optimal range for the specific protocol. |
| Insufficient reaction time: The reaction has not been allowed to proceed to completion at the set temperature. | Extend the reaction time, monitoring for the disappearance of starting material by TLC. | |
| Low Product Purity (Multiple Spots on TLC) | Reaction temperature too high: This promotes the formation of elimination byproducts. | Reduce the reaction temperature. Consider using a milder base if overheating is a persistent issue.[2] |
| Localized overheating ("hot spots"): Uneven heating of the reaction mixture. | Ensure vigorous and consistent stirring of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for more uniform heat distribution. | |
| Reaction Appears Stalled (No Change in TLC) | Temperature fluctuation: The heating source is not stable, causing the reaction to stop and start. | Use a reliable temperature controller and ensure the reaction vessel is properly insulated. |
| Incorrect solvent or base for the chosen temperature: The chosen reagents may not be effective at the set temperature. | Consult literature for optimal solvent and base combinations for the specific starting materials and target temperature range. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general Williamson ether synthesis procedures. Researchers should adapt it based on their specific starting materials and laboratory conditions.
Materials:
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3,5-Dimethyl-4-hydroxybenzoic acid
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Hydrochloric acid (1M)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethyl-4-hydroxybenzoic acid in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture.
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Heat the reaction mixture to a constant temperature (e.g., 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data on Analogous Reactions
The following table presents data from similar Williamson ether synthesis reactions, illustrating the effect of different reaction conditions on yield. Note that these are not for the direct synthesis of this compound but serve as a general guide.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol & Benzyl alcohol | Sulfuric Acid | - | 140 | 5 | ~87 |
| 4-ethylphenol & Methyl iodide | NaOH | - | Reflux | 1 | Not specified |
| Phenol & Benzyl alcohol | Basic metal oxide | - | 350-450 | 24 | High selectivity for ortho-benzylated product |
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting temperature-related issues.
References
scale-up challenges for the production of 4-Benzyloxy-3,5-dimethylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up production of this compound, primarily focusing on the Williamson ether synthesis route, a common and effective method for its preparation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of 4-hydroxy-3,5-dimethylbenzoic acid: The phenoxide, the active nucleophile, is not being formed in sufficient quantities. | - Ensure anhydrous conditions: Water will consume the base and prevent complete deprotonation. Dry all glassware and solvents thoroughly. - Use a sufficiently strong base: Sodium hydroxide or potassium hydroxide are commonly used. For difficult reactions, stronger bases like sodium hydride (NaH) may be considered, though with increased handling precautions. - Optimize base stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion. |
| Poor reactivity of benzyl chloride: The electrophile may be degraded or impure. | - Use fresh, high-purity benzyl chloride: Benzyl chloride can degrade over time. - Consider using benzyl bromide: Benzyl bromide is a more reactive electrophile and may improve yields. | |
| Low reaction temperature: The reaction rate may be too slow. | - Increase the reaction temperature: Gently heating the reaction mixture can increase the rate of the SN2 reaction. Monitor for potential side reactions at higher temperatures. | |
| Formation of Significant Byproducts | O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen (O-alkylation). | - Control reaction temperature: Lower temperatures generally favor O-alkylation. - Choice of solvent: Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation. Aprotic polar solvents are often preferred. |
| Elimination reaction of benzyl chloride: The base can promote the elimination of HCl from benzyl chloride, especially at higher temperatures. | - Use a non-nucleophilic base if possible. - Control the addition of the base: Add the base slowly to the reaction mixture to avoid a high localized concentration. | |
| Formation of dibenzyl ether: Benzyl chloride can react with the benzyl alcohol formed from the hydrolysis of benzyl chloride if water is present. | - Maintain strictly anhydrous conditions. | |
| Difficult Product Isolation and Purification | Product is an oil or difficult to crystallize: Impurities can inhibit crystallization. | - Perform a thorough work-up: Wash the organic phase with a dilute base to remove unreacted 4-hydroxy-3,5-dimethylbenzoic acid and with water to remove salts. - Utilize column chromatography: If crystallization is challenging, purification by silica gel chromatography may be necessary. - Recrystallization from an appropriate solvent system: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystallization. |
| Emulsion formation during work-up: The presence of both acidic and basic components can lead to emulsions. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.
Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis for this molecule?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions can occur, and proper heat management is crucial to prevent runaway reactions and minimize side product formation.
-
Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions, especially when dealing with slurries of reagents.
-
Addition Rates: The rate of addition of reagents, particularly the base and the benzyl halide, should be carefully controlled to maintain a safe reaction profile.
-
Anhydrous Conditions: Water can lead to unwanted side reactions and reduce yield.
Q3: Are there any greener alternatives to traditional organic solvents for this synthesis?
A3: Yes, a promising green alternative involves using a surfactant, such as cetyltrimethylammonium bromide (CTAB), in an aqueous medium. This micellar catalysis approach can facilitate the reaction between the water-insoluble reactants, reducing the need for volatile organic compounds (VOCs).
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting materials and the appearance of the product.
Q5: What are the expected yields for this synthesis?
A5: The yield can vary depending on the scale and the specific conditions used. In a surfactant-assisted aqueous system for a similar, un-methylated analogue, yields of up to 90% have been reported. On a larger scale, yields may be slightly lower, and optimization studies are recommended.
Experimental Protocols
Surfactant-Assisted Williamson Synthesis in Aqueous Media (Adapted from a protocol for a similar compound)
This protocol is adapted from a greener synthesis methodology and may require optimization for the specific substrate.
Materials:
-
4-hydroxy-3,5-dimethylbenzoic acid
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzoic acid and a catalytic amount of CTAB in deionized water.
-
Base Addition: Add potassium carbonate to the mixture and stir until dissolved.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute HCl to a pH of ~2.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Process Flow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
stability issues of 4-Benzyloxy-3,5-dimethylbenzoic acid under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Benzyloxy-3,5-dimethylbenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: this compound contains two primary functional groups susceptible to degradation: a benzyl ether linkage and a carboxylic acid. The benzyl ether is prone to cleavage under strong acidic conditions, while the carboxylic acid group may undergo decarboxylation at elevated temperatures. The overall stability is influenced by pH, temperature, and the presence of oxidizing agents.
Q2: What are the likely degradation products of this compound?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the benzyl ether bond, yielding 4-hydroxy-3,5-dimethylbenzoic acid and benzyl alcohol. Under thermal stress, decarboxylation may occur, leading to the formation of 1-(benzyloxy)-3,5-dimethylbenzene.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3][4] This method should be capable of separating the intact parent compound from its potential degradation products.
Q4: What general precautions should I take when working with this compound?
A4: It is recommended to store this compound in a cool, dark place to minimize potential degradation. When preparing solutions, use high-purity solvents and protect them from light. For prolonged storage, consider an inert atmosphere to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value for the parent compound. | Degradation due to acidic contamination of solvents or glassware. | Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use HPLC-grade solvents with a neutral pH. |
| Exposure to high temperatures during sample preparation or storage. | Prepare samples at room temperature and store them at the recommended temperature (typically 2-8°C) until analysis. Avoid prolonged exposure to heat sources. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and confirm their retention times. |
| Contamination from the sample matrix or solvent. | Analyze a blank (matrix without the analyte) to identify any interfering peaks. | |
| Inconsistent stability results between experiments. | Variation in experimental conditions such as pH, temperature, or light exposure. | Strictly control and document all experimental parameters. Use calibrated equipment and ensure consistent light exposure conditions for photosensitivity studies. |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC method that is specific for the parent compound and its degradation products.[1][4] |
Quantitative Data Summary
Due to the limited availability of public, quantitative stability data for this compound, the following table presents a representative dataset based on the known chemical properties of its functional groups and typical results from forced degradation studies as recommended by ICH guidelines.[5][6][7][8][9] The goal of such studies is typically to achieve 5-20% degradation to ensure the analytical method can detect impurities.
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Condition Details | Time (hours) | Degradation (%) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 | 15.2 | 4-hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 72 | < 5 | Minimal degradation observed |
| Oxidative | 3% H₂O₂ at RT | 48 | 8.5 | Oxidized impurities |
| Thermal | 80°C (solid state) | 72 | 6.1 | 1-(benzyloxy)-3,5-dimethylbenzene |
| Photolytic | ICH Option 1 | 24 | < 2 | Minimal degradation observed |
Disclaimer: This data is illustrative and intended to represent plausible outcomes of a forced degradation study. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 12, 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. jordilabs.com [jordilabs.com]
- 7. ijcrt.org [ijcrt.org]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
avoiding over-benzylation in the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid
Welcome to our technical support center for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis, with a particular focus on preventing over-benzylation.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Significant Byproduct Formation
Question: I performed the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid and obtained a low yield of the desired product. TLC and NMR analysis indicates the presence of a significant amount of a non-polar byproduct, which I suspect is the over-benzylated compound, benzyl 4-benzyloxy-3,5-dimethylbenzoate. How can I avoid this?
Answer: The formation of the benzyl ester byproduct is a common issue in this synthesis. It arises from the benzylation of both the phenolic hydroxyl group and the carboxylic acid. Here are several strategies to minimize over-benzylation:
-
Choice of Base: The selection of a suitable base is critical. A relatively weak base is preferred to selectively deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid. Strong bases can deprotonate both, leading to the formation of the dibenzylated product.
-
Recommended: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). These are generally effective at promoting selective O-benzylation.
-
Use with Caution: Stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) are more likely to cause over-benzylation.
-
-
Reaction Temperature: High temperatures can promote the less favorable esterification reaction.
-
Recommendation: Maintain the reaction temperature between 60-80°C. Monitor the reaction progress by TLC to avoid prolonged heating once the starting material is consumed.
-
-
Stoichiometry of Benzyl Bromide: Using a large excess of benzyl bromide will increase the likelihood of over-benzylation.
-
Recommendation: Use a slight excess, typically 1.1 to 1.2 equivalents, of benzyl bromide.
-
Issue 2: Difficulty in Removing the Benzyl Ester Byproduct
Question: I have a mixture of the desired this compound and the benzyl 4-benzyloxy-3,5-dimethylbenzoate byproduct. How can I purify my desired product?
Answer: Separating the desired product from the benzyl ester can be challenging due to their similar polarities. Here are two approaches:
-
Selective Hydrolysis: You can selectively hydrolyze the benzyl ester back to the desired carboxylic acid. Benzyl esters are generally more labile to hydrolysis under basic conditions than benzyl ethers.
-
Protocol: Treat the crude mixture with a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction carefully by TLC to ensure complete hydrolysis of the ester without cleaving the benzyl ether.
-
-
Column Chromatography: While challenging, careful column chromatography can be used for separation.
-
Recommendation: Use a long column with a shallow gradient of a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to improve the separation of the acidic product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-benzylation in the synthesis of this compound?
A1: Over-benzylation is primarily caused by the benzylation of the carboxylic acid functional group in addition to the desired benzylation of the phenolic hydroxyl group. This typically occurs when reaction conditions (e.g., strong base, high temperature, large excess of benzylating agent) are not optimized for selective O-alkylation.
Q2: Can I use a different benzylating agent to avoid over-benzylation?
A2: While benzyl bromide is commonly used, other benzylating agents can be employed. For instance, using benzyl chloride with a phase transfer catalyst can sometimes offer better selectivity. However, optimizing the reaction conditions with benzyl bromide is often the most straightforward approach.
Q3: How can I confirm the identity of the over-benzylated byproduct?
A3: The byproduct, benzyl 4-benzyloxy-3,5-dimethylbenzoate, can be identified using standard spectroscopic methods. In the ¹H NMR spectrum, you will observe two distinct benzylic methylene (CH₂) signals. In the ¹³C NMR spectrum, you will see a signal for the ester carbonyl carbon in addition to the carboxylic acid carbonyl. Mass spectrometry will also show a molecular ion peak corresponding to the dibenzylated product.
Q4: Is it possible to synthesize the target molecule by first protecting the carboxylic acid?
A4: Yes, this is a valid alternative strategy to avoid over-benzylation. You can first protect the carboxylic acid as a methyl or ethyl ester, then perform the benzylation of the phenolic hydroxyl group, and finally, hydrolyze the ester to the carboxylic acid.
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of this compound and the formation of the benzyl ester byproduct. These are representative trends based on general principles of organic chemistry.
| Parameter | Condition | Expected Yield of Desired Product | Expected Formation of Benzyl Ester Byproduct | Recommendation |
| Base | Weak (e.g., K₂CO₃) | High | Low | Optimal |
| Strong (e.g., NaH) | Low to Moderate | High | Avoid if possible | |
| Temperature | 60-80°C | High | Low to Moderate | Optimal |
| >100°C | Moderate | High | Avoid | |
| Benzyl Bromide | 1.1 - 1.2 eq. | High | Low | Optimal |
| > 2.0 eq. | Moderate | High | Avoid | |
| Solvent | Polar Aprotic (e.g., DMF, Acetone) | High | Low to Moderate | Optimal |
Experimental Protocols
Protocol 1: Selective O-Benzylation of 4-Hydroxy-3,5-dimethylbenzoic Acid
This protocol is optimized to favor the formation of this compound and minimize the formation of the benzyl ester byproduct.
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Reaction Setup: To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq.) in dry N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (1.5 eq.).
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl until the pH is ~2-3.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Selective Hydrolysis of Benzyl 4-Benzyloxy-3,5-dimethylbenzoate
This protocol is for the selective cleavage of the benzyl ester in a mixture containing both the desired product and the over-benzylated byproduct.
-
Reaction Setup: Dissolve the crude mixture in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor the disappearance of the benzyl ester spot by TLC (typically 2-4 hours).
-
Work-up: Once the hydrolysis is complete, acidify the reaction mixture with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate and purify as described in Protocol 1.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Validation & Comparative
A Comparative Guide: Benzyl vs. MOM Protection for 4-hydroxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical consideration in the multi-step synthesis of complex organic molecules. For a sterically hindered phenol such as 4-hydroxy-3,5-dimethylbenzoic acid, the choice between a benzyl (Bn) and a methoxymethyl (MOM) ether for the protection of the hydroxyl group can significantly impact the overall efficiency and success of a synthetic route. This guide provides a detailed comparison of these two protecting groups, supported by experimental data and protocols, to aid in the strategic planning of synthetic pathways.
Executive Summary
The primary distinction between benzyl and methoxymethyl protection lies in their stability and deprotection conditions, offering orthogonal strategies in complex syntheses. The benzyl group is generally robust and is removed under reductive conditions (catalytic hydrogenolysis), which are mild but may be incompatible with other reducible functional groups. In contrast, the MOM group is an acetal, stable to basic and some oxidative conditions but readily cleaved under acidic conditions. The choice between Bn and MOM protection should be guided by the planned subsequent reaction steps and the overall functional group tolerance of the molecule.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for the protection of 4-hydroxy-3,5-dimethylbenzoic acid as its methyl ester (a common synthetic strategy) and the subsequent deprotection to the free phenol.
| Parameter | Benzyl (Bn) Protection | Methoxymethyl (MOM) Protection |
| Protection Yield | High (typically >90%) | High (typically >90%) |
| Deprotection Yield | Excellent (often quantitative) | Very Good to Excellent (>90%) |
| Protection Conditions | Basic (e.g., K2CO3), elevated temp. | Basic (e.g., DIPEA), room temp. |
| Deprotection Conditions | Neutral (H2, Pd/C) | Acidic (e.g., HCl, TFA) |
| Key Reagents | Benzyl bromide | Methoxymethyl chloride |
| Stability | Stable to acidic and basic conditions | Stable to basic conditions |
| Orthogonality | Cleaved by hydrogenolysis | Cleaved by acid |
Advantages and Disadvantages
Benzyl (Bn) Protection
Advantages:
-
High Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly acidic and basic media, making them highly versatile.[1]
-
Orthogonal Deprotection: The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and neutral process.[2] This orthogonality allows for selective deprotection in the presence of acid- or base-labile groups.
-
High Yields: Both the protection and deprotection steps typically proceed in high to quantitative yields.
Disadvantages:
-
Incompatibility with Reducible Groups: Catalytic hydrogenolysis can also reduce other functional groups such as alkenes, alkynes, nitro groups, and some carbonyls.
-
Catalyst Poisoning: The catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.
-
Potentially Harsher Installation: Benzylation often requires elevated temperatures.
Methoxymethyl (MOM) Protection
Advantages:
-
Mild Installation: The MOM group can be introduced under mild, often room temperature, conditions.
-
Stability to Non-Acidic Reagents: MOM ethers are stable to a variety of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[3]
-
Alternative Deprotection Methods: While acid-catalyzed cleavage is most common, other methods for MOM deprotection under non-acidic conditions have been developed.[4][5]
Disadvantages:
-
Acid Lability: The primary drawback of the MOM group is its sensitivity to acidic conditions, which can limit its use in synthetic routes requiring acid-catalyzed steps.
-
Carcinogenic Reagent: Chloromethyl methyl ether (MOMCl), a common reagent for MOM protection, is a known carcinogen, requiring special handling precautions.[6] Safer alternatives, such as using dimethoxymethane with an acid catalyst, are available.
Experimental Protocols
A common strategy for the synthesis of derivatives of 4-hydroxy-3,5-dimethylbenzoic acid involves the initial esterification of the carboxylic acid, followed by protection of the phenolic hydroxyl group. The final step is the saponification of the ester to regenerate the carboxylic acid.
I. Methyl Esterification of 4-hydroxy-3,5-dimethylbenzoic acid
To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 equiv) in methanol is added a catalytic amount of sulfuric acid. The mixture is heated to reflux and stirred for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-hydroxy-3,5-dimethylbenzoate.
II. Benzyl Protection
Protocol for the Synthesis of Methyl 4-benzyloxy-3,5-dimethylbenzoate: A mixture of methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 equiv), benzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in acetone is heated to reflux for 6-8 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford methyl 4-benzyloxy-3,5-dimethylbenzoate.
Protocol for the Deprotection of Methyl 4-benzyloxy-3,5-dimethylbenzoate: To a solution of methyl 4-benzyloxy-3,5-dimethylbenzoate in ethanol is added a catalytic amount of 10% palladium on carbon. The mixture is stirred under an atmosphere of hydrogen gas at room temperature for 2-4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give methyl 4-hydroxy-3,5-dimethylbenzoate.
III. MOM Protection
Protocol for the Synthesis of Methyl 4-(methoxymethoxy)-3,5-dimethylbenzoate: To a solution of methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane at 0 °C is added methoxymethyl chloride (MOMCl) (1.2 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 4-(methoxymethoxy)-3,5-dimethylbenzoate.
Protocol for the Deprotection of Methyl 4-(methoxymethoxy)-3,5-dimethylbenzoate: A solution of methyl 4-(methoxymethoxy)-3,5-dimethylbenzoate in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v) is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-hydroxy-3,5-dimethylbenzoate.
IV. Saponification
To a solution of the protected methyl ester in a mixture of tetrahydrofuran and water is added lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired protected 4-hydroxy-3,5-dimethylbenzoic acid.
Mandatory Visualization
Caption: Synthetic routes for the protection and deprotection of 4-hydroxy-3,5-dimethylbenzoic acid.
Caption: Orthogonal deprotection strategy for benzyl and MOM ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of 4-Benzyloxy-3,5-dimethylbenzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 4-Benzyloxy-3,5-dimethylbenzoic acid and its derivatives are limited in publicly available literature, structure-activity relationship (SAR) studies of closely related benzoic acid analogues provide significant insights into their potential as therapeutic agents. This guide compares the biological activities of various substituted benzoic acid derivatives, focusing on their anticancer and anti-inflammatory properties, supported by experimental data from relevant studies.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored through various mechanisms, including the inhibition of histone deacetylases (HDACs) and protein kinase CK2. The presence of a benzyloxy group, as well as other substitutions on the benzoic acid core, plays a crucial role in their activity.
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in cancer therapy. Studies on hydroxy and methoxy benzoic acid derivatives have demonstrated their potential as HDAC inhibitors.
A study on naturally occurring benzoic acid derivatives found that compounds with hydroxyl groups were more potent HDAC inhibitors than those with methoxy groups. For instance, 2,5-dihydroxybenzoic acid (DHBA) showed greater HDAC inhibition compared to dimethoxy benzoic acid (DMBA), leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis mediated by Caspase-3[1][2].
Table 1: Comparison of HDAC Inhibitory Activity of Benzoic Acid Derivatives [1]
| Compound | Concentration (µM) | % HDAC Inhibition |
| 2,5-Dihydroxybenzoic Acid (DHBA) | 1000 | 22.8% |
| Dimethoxy Benzoic Acid (DMBA) | 1000 | 8.33% |
| Trichostatin-A (Positive Control) | 10 | 75% |
Experimental Protocol: HDAC Inhibition Assay [1]
The HDAC inhibitory activity was assessed using a colorimetric assay. Nuclear extracts from HeLa cells, which are rich in HDACs, were incubated with the test compounds. The assay is based on the deacetylation of a colorimetric substrate by the HDAC enzymes. The extent of deacetylation is measured by reading the absorbance at a specific wavelength, and the percentage of inhibition is calculated relative to a control (without inhibitor).
Below is a diagram illustrating the proposed mechanism of action for HDAC inhibition by benzoic acid derivatives, leading to apoptosis.
Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.
Protein kinase CK2 is another important target in oncology as it is often overexpressed in cancer cells and contributes to tumor growth and survival. A structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives revealed that the introduction of a benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity and led to significant antiproliferative effects[3].
Table 2: Protein Kinase CK2 Inhibitory and Antiproliferative Activities of Benzyloxy-Substituted Benzoic Acid Analogs [3]
| Compound | CK2α IC₅₀ (µM) | CK2α' IC₅₀ (µM) | A549 CC₅₀ (µM) |
| Parent Compound (without benzyloxy) | 0.015 | 0.009 | >10 |
| 3-(2-chlorobenzyloxy) derivative | 0.014 | 0.0088 | 3.3 |
| 3-(2-methoxybenzyloxy) derivative | 0.016 | 0.014 | 1.5 |
Experimental Protocol: Protein Kinase CK2 Inhibition Assay [3]
The inhibitory activity against human recombinant CK2 catalytic subunits (α and α') was determined using a microfluidic capillary electrophoresis assay. The assay measures the phosphorylation of a specific peptide substrate by the kinase in the presence of ATP. The inhibitory effect of the compounds is quantified by measuring the reduction in the formation of the phosphorylated product.
The following diagram illustrates the general workflow for evaluating protein kinase inhibitors.
Caption: General experimental workflow for kinase inhibitor evaluation.
Anti-inflammatory Activity
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. For instance, new benzoic acid derivatives isolated from Melicope semecarpifolia have shown potent inhibition of superoxide anion generation and elastase release in human neutrophils, which are key processes in inflammation.
While specific data for this compound derivatives is not available, a study on 3,5-dihydroxycinnamic acid derivatives (structurally related) demonstrated significant anti-inflammatory effects in a mouse ear edema model. One of the derivatives showed a 65.6% inhibition of edema at a dose of 1.6 mg/ear by reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[4]. This suggests that the substitution pattern on the aromatic ring is critical for anti-inflammatory activity.
Conclusion
The biological activity of this compound derivatives remains an area for further investigation. However, based on the comparative analysis of structurally related compounds, it is plausible that these derivatives could exhibit significant anticancer and anti-inflammatory activities. The presence of the benzyloxy group, as seen in protein kinase CK2 inhibitors, can contribute to potent biological effects. Future research should focus on the synthesis and systematic evaluation of a series of this compound derivatives to establish a clear structure-activity relationship and explore their therapeutic potential. The experimental protocols and signaling pathways outlined in this guide provide a framework for such investigations.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Benzyloxy-Substituted Phenylpropanoic Acid Analogs as GPR120 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of benzyloxy-substituted phenylpropanoic acid analogs as agonists for G-protein coupled receptor 120 (GPR120). GPR120, also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity due to its role in glucose metabolism, insulin sensitivity, and anti-inflammatory responses.[1] The data and methodologies presented are derived from a study focused on the discovery of novel and selective GPR120 agonists.
Comparative Analysis of GPR120 Agonist Activity
The following table summarizes the in vitro activity of a series of synthesized benzyloxy-substituted phenylpropanoic acid analogs. The potency of these compounds as GPR120 agonists was determined by measuring their half-maximal effective concentration (EC50) in a calcium flux assay using Chinese Hamster Ovary (CHO) cells expressing human GPR120 (hGPR120). The parent compound, TUG-891, a known GPR120 agonist, was used as a positive control.[1][2]
| Compound | Substituent (R) on Benzyloxy Ring | hGPR120 EC50 (nM) |
| TUG-891 | 4'-fluoro-4-methyl | 43.7 |
| 14a | 2-fluoro | >10000 |
| 14b | 3-fluoro | 104.2 |
| 14c | 4-fluoro | 78.3 |
| 14d | 2,4-difluoro | 31.5 |
| 14e | 2,5-difluoro | 117.4 |
| 14f | 2,6-difluoro | >10000 |
| 14g | 3,4-difluoro | 114.8 |
| 14h | 3,5-difluoro | 123.5 |
| 14i | 2-chloro | >10000 |
| 14j | 3-chloro | 109.8 |
| 14k | 4-chloro | 98.7 |
| 14l | 2-methyl | >10000 |
| 14m | 3-methyl | 135.6 |
| 14n | 4-methyl | 102.5 |
Data sourced from: Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus.[2]
Key SAR Observations:
-
Impact of Fluorine Substitution: Introduction of fluorine atoms on the terminal benzene ring generally maintained or improved GPR120 agonistic activity compared to the unsubstituted analog. Notably, the 2,4-difluoro substitution (compound 14d ) resulted in the most potent analog in the series, with an EC50 value of 31.5 nM, surpassing the potency of the lead compound TUG-891.[2]
-
Positional Effects: The position of the substituent on the benzyloxy ring significantly influenced activity. For instance, a fluoro group at the 2-position (compound 14a ) or a 2,6-difluoro substitution pattern (compound 14f ) led to a dramatic loss of activity. Similarly, chloro and methyl groups at the 2-position (compounds 14i and 14l ) also resulted in inactive compounds.[2]
-
Comparison of Halogens: While fluorine substitutions were generally well-tolerated and in some cases beneficial, chlorine substitutions at the 3- and 4-positions (compounds 14j and 14k ) resulted in slightly less potent compounds compared to their fluorine counterparts.
-
Effect of Methyl Groups: Methyl substitutions at the 3- and 4-positions (compounds 14m and 14n ) were tolerated but did not lead to an improvement in potency compared to the lead compound.
Experimental Protocols
Calcium Influx Assay for GPR120 Agonist Activity
The GPR120 agonistic activity of the synthesized compounds was evaluated by monitoring intracellular calcium mobilization in CHO cells stably expressing human GPR120.
-
Cell Culture: CHO cells stably transfected with the hGPR120 gene were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Cells were seeded into 96-well black-walled, clear-bottom plates and cultured until they reached confluence.
-
Fluorescent Dye Loading: The culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37 °C.
-
Compound Addition: Test compounds, dissolved in a suitable solvent like DMSO and diluted to various concentrations in the assay buffer, were added to the wells.
-
Fluorescence Measurement: The intracellular calcium concentration was measured using a fluorescence plate reader (e.g., FlexStation 3). The fluorescence intensity was monitored before and after the addition of the test compounds.
-
Data Analysis: The increase in intracellular calcium concentration was calculated, and the EC50 value for each compound was determined by plotting the dose-response curve using appropriate software (e.g., Prism).[2][3]
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that contribute to its anti-inflammatory and metabolic effects. The diagram below illustrates the key signaling pathways associated with GPR120 activation.
Caption: GPR120 signaling cascade.
Experimental Workflow
The general workflow for the discovery and evaluation of novel GPR120 agonists, as described in the reference literature, is outlined below.
Caption: Drug discovery workflow for GPR120 agonists.
References
comparative analysis of different synthetic routes to 4-Benzyloxy-3,5-dimethylbenzoic acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 4-Benzyloxy-3,5-dimethylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and potential advantages.
Executive Summary
Two primary synthetic strategies for the preparation of this compound are presented: the direct benzylation of 4-hydroxy-3,5-dimethylbenzoic acid via Williamson ether synthesis, and a two-step approach involving the synthesis and subsequent oxidation of 4-benzyloxy-3,5-dimethylbenzaldehyde. The Williamson ether synthesis offers a more direct route with potentially higher overall yield, while the oxidation route provides an alternative pathway that may be advantageous depending on the availability of starting materials.
Data Summary
The following table summarizes the key quantitative data associated with the two most viable synthetic routes to this compound.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Oxidation of Aldehyde |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzoic acid | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Key Reagents | Benzyl bromide, Potassium carbonate | 1. Benzyl chloride, K₂CO₃; 2. KMnO₄ |
| Solvent(s) | Acetone or DMF | 1. DMF; 2. Acetone/Water |
| Reaction Time | 4-6 hours | 1. 2-4 hours; 2. 2-3 hours |
| Reported Yield | ~85-95% | Two steps, estimated ~70-85% overall |
| Purity | Generally high after recrystallization | Good, requires purification |
Synthetic Route Analysis
Route 1: Williamson Ether Synthesis of 4-Hydroxy-3,5-dimethylbenzoic acid
This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid with a suitable base, followed by nucleophilic attack on benzyl bromide or a similar benzylating agent.
Experimental Protocol:
-
Dissolution: To a solution of 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), is added a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Addition of Benzylating Agent: Benzyl bromide (1.1-1.5 eq.) is added to the stirred suspension.
-
Reaction: The reaction mixture is heated to reflux (for acetone) or maintained at a moderately elevated temperature (e.g., 60-80 °C for DMF) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Caption: Two-step synthesis via oxidation of the corresponding aldehyde.
Comparative Discussion
-
Efficiency and Yield: The Williamson ether synthesis (Route 1) is a one-step process from a readily available starting material, which generally leads to a higher overall yield and is more atom-economical. Route 2 involves two separate reactions, which can result in a lower overall yield due to losses at each step.
-
Starting Material Availability: The choice of route may depend on the commercial availability and cost of the starting materials. Both 4-hydroxy-3,5-dimethylbenzoic acid and 4-hydroxy-3,5-dimethylbenzaldehyde are commercially available, but their relative costs may vary.
-
Reaction Conditions and Scalability: Both routes employ relatively standard and scalable laboratory procedures. The Williamson ether synthesis might be considered simpler to perform as a one-pot reaction. The oxidation step in Route 2 requires careful control of temperature and the handling of a strong oxidizing agent, which may present challenges on a larger scale.
-
Purification: Both synthetic pathways will likely require a final purification step, typically recrystallization, to obtain a product of high purity. The nature and quantity of byproducts may differ between the two routes, potentially influencing the ease of purification.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis (Route 1) is generally the preferred method due to its directness, higher potential yield, and operational simplicity. However, the oxidation of 4-benzyloxy-3,5-dimethylbenzaldehyde (Route 2) represents a viable alternative, particularly if the aldehyde precursor is readily available or if specific reaction conditions of the Williamson synthesis are not compatible with other functionalities in a more complex molecule. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
A Comparative Guide to the Validation of Analytical Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of potential analytical methods for the validation of 4-Benzyloxy-3,5-dimethylbenzoic acid, a key organic intermediate. The performance of these methods is supported by experimental data paradigms drawn from similar compounds, offering a framework for robust method development and validation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as whether it is for purity assessment, impurity profiling, or routine quality control. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Gas Chromatography (GC), alongside spectroscopic methods for structural confirmation.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | High specificity, sensitivity, and ability to separate impurities. | Requires more complex instrumentation and method development. | Purity testing and impurity quantification. |
| Titration | Neutralization reaction between the acidic analyte and a standard base. | Simple, cost-effective, and provides high accuracy for bulk assay. | Non-specific; titrates any acidic impurity. Not suitable for low concentrations. | Assay of bulk drug substance. |
| GC | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation. | Analysis of volatile impurities. |
| Spectroscopy | Interaction of electromagnetic radiation with the analyte (e.g., FT-IR, NMR). | Provides structural information for identification. | Generally not quantitative without extensive calibration. | Structural confirmation and identification. |
Data Presentation: Performance Characteristics
The following tables summarize typical performance data that should be established during method validation. The data is based on validated methods for similar benzoic acid derivatives and serves as a benchmark.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Specificity | No interference from placebo or known impurities |
Table 2: Titration Method Validation Parameters
| Parameter | Typical Performance |
| Accuracy (% Assay) | 98.0% - 102.0%[1] |
| Precision (% RSD) | < 1.0% |
| Specificity | Prone to interference from other acidic/basic substances. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for HPLC and titration.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the development of a reversed-phase HPLC method for this compound, based on methods for similar compounds.[2][3]
-
Instrumentation : An HPLC system with a UV detector, such as an Agilent 1260/Infinity-II, is suitable.[3]
-
Column : A C18 column, for instance, a Zorbax SB-Aq (5 µm, 4.6 x 250 mm), is a good starting point.[3]
-
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry compatibility, formic acid is preferred.[2]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 205 nm for a related compound).[3]
-
Injection Volume : 10-20 µL.
-
Column Temperature : Maintained at a constant temperature, for example, 40°C.[3]
-
Sample Preparation : Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Acid-Base Titration Method
This method is suitable for determining the purity of the bulk substance.[1]
-
Principle : An accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., neutralized ethanol) and titrated with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint.
-
Reagents :
-
Standardized 0.1 M Sodium Hydroxide
-
Ethanol (neutralized to the chosen indicator)
-
Phenolphthalein indicator (if using colorimetric endpoint)
-
-
Procedure :
-
Accurately weigh approximately 200-300 mg of this compound.
-
Dissolve in 50 mL of neutralized ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.
-
Record the volume of titrant used.
-
Calculate the assay content based on the molecular weight of the analyte.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
spectroscopic comparison of 4-Benzyloxy-3,5-dimethylbenzoic acid and its precursors
A Spectroscopic Comparison of 4-Benzyloxy-3,5-dimethylbenzoic Acid and Its Precursors
This guide provides a detailed , 3,5-dimethyl-4-hydroxybenzoic acid and benzyl bromide. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.7 | s | 2H | Ar-H (benzoic acid) |
| ~7.3-7.5 | m | 5H | Ar-H (benzyl) | |
| ~4.9 | s | 2H | O-CH₂ | |
| ~2.3 | s | 6H | Ar-CH₃ | |
| 3,5-Dimethyl-4-hydroxybenzoic acid | ~7.6 | s | 2H | Ar-H |
| ~2.2 | s | 6H | Ar-CH₃ | |
| Benzyl Bromide [1][2] | ~7.2-7.4 | m | 5H | Ar-H |
| 4.45 | s | 2H | CH₂-Br |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~170 | C=O |
| ~160, ~137, ~131, ~129, ~128.5, ~128 | Ar-C | |
| ~74 | O-CH₂ | |
| ~17 | Ar-CH₃ | |
| 3,5-Dimethyl-4-hydroxybenzoic acid [3] | ~171 | C=O |
| ~158, ~132, ~129, ~122 | Ar-C | |
| ~16 | Ar-CH₃ | |
| Benzyl Bromide [4] | ~138, ~129, ~128.5, ~128 | Ar-C |
| ~33 | CH₂-Br |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2900-3100 | O-H (carboxylic acid) |
| ~1680 | C=O (carboxylic acid) | |
| ~1250 | C-O (ether) | |
| 3,5-Dimethyl-4-hydroxybenzoic acid [5] | ~2500-3300 | O-H (broad, carboxylic acid and phenol) |
| ~1670 | C=O (carboxylic acid) | |
| ~1230 | C-O (phenol) | |
| Benzyl Bromide | ~3030 | C-H (aromatic) |
| ~1495, 1455 | C=C (aromatic) | |
| ~1210 | C-Br |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound [6][7] | 256.30 | 165 (M-benzyl), 91 (benzyl) |
| 3,5-Dimethyl-4-hydroxybenzoic acid [3] | 166.17 | 149, 121 (M-COOH) |
| Benzyl Bromide [8] | 170/172 (Br isotopes) | 91 (tropylium ion) |
Synthetic Pathway
The synthesis of this compound from its precursors is typically achieved through a Williamson ether synthesis. The phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzoic acid is deprotonated by a base, and the resulting alkoxide attacks the electrophilic carbon of benzyl bromide to form the ether linkage.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of a Williamson ether synthesis.
-
Dissolution: Dissolve 3,5-dimethyl-4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for approximately 30 minutes to an hour to ensure complete deprotonation of the phenolic hydroxyl group.
-
Addition of Benzyl Bromide: Add an equimolar amount of benzyl bromide to the reaction mixture.
-
Reaction: Heat the reaction mixture to around 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using an electrospray ionization (ESI) source. The analysis provides information on the molecular weight and fragmentation pattern of the compound.
References
- 1. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzoic acid, 4-hydroxy-3,5-dimethyl- [webbook.nist.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Substituted Benzyloxy-Benzoic Acid Analogs as Protein Kinase CK2 Inhibitors
For Immediate Release
A detailed comparative analysis of a series of synthesized inhibitors derived from a substituted benzyloxy-benzoic acid scaffold reveals significant variations in efficacy against Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in cell growth, proliferation, and survival. This guide provides an objective comparison of the inhibitory performance of these compounds, supported by experimental data, to aid researchers in the fields of oncology and drug development.
The following data and protocols are based on a study that explored the structure-activity relationships of 4-(thiazol-5-yl)benzoic acid derivatives, with a particular focus on the introduction of a benzyloxy group at the 3-position of the benzoic acid moiety.[1]
Data Presentation: Inhibitor Efficacy
The inhibitory activities of the synthesized compounds were evaluated against the α and α' catalytic subunits of human protein kinase CK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID | R (Substitution on Benzyloxy Ring) | IC50 (CK2α) µM | IC50 (CK2α') µM | Antiproliferative Activity (A549) CC50 µM |
| 1 | H | 0.015 | 0.0095 | 9.1 |
| 2a | 2-F | 0.016 | 0.014 | 3.3 |
| 2b | 2-Cl | 0.014 | 0.0088 | 1.5 |
| 2c | 2-MeO | 0.014 | 0.011 | 2.3 |
Data synthesized from the study on 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.[1]
Experimental Protocols
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol details the methodology used to determine the IC50 values of the synthesized inhibitors against the CK2α and CK2α' subunits.
Objective: To measure the dose-dependent inhibition of protein kinase CK2 activity by the test compounds.
Materials:
-
Recombinant human protein kinase CK2α and CK2α'
-
Biotinylated peptide substrate (RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
A solution of the peptide substrate and ATP in the assay buffer is prepared.
-
The test compounds are serially diluted to various concentrations.
-
In a 96-well plate, the CK2α or CK2α' enzyme is added to each well.
-
The serially diluted test compounds are then added to the respective wells.
-
The kinase reaction is initiated by adding the substrate/ATP solution to each well.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Following incubation, the Kinase-Glo® reagent is added to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
The luminescence of each well is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
References
A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro evaluation data for compounds specifically derived from 4-Benzyloxy-3,5-dimethylbenzoic acid is limited in the public domain. This guide provides a comparative overview of the biological activities of structurally related benzoic acid and benzyloxy derivatives to offer insights into their potential therapeutic applications. The experimental data presented is sourced from various studies on these related compounds.
Introduction
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the phenyl ring significantly influences their pharmacological properties. This guide focuses on the in vitro evaluation of various benzoic acid derivatives, providing a comparative analysis of their anticancer, antimicrobial, and enzyme-inhibitory activities. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundation for the rational design of novel therapeutic agents based on the benzoic acid framework.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of various benzoic acid derivatives from several key studies. These tables are designed for easy comparison of the compounds' performance.
Table 1: Anticancer and Cytotoxic Activities of Benzoic Acid Derivatives
| Compound Name/Class | Cell Line(s) | Activity Metric | Value | Reference |
| Quinazolinone Derivatives | MCF-7 | IC50 | 100 µM/ml | [1] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84 µM | [1] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM | [1] |
| Benzoic acid derivatives from Bjerkandera adusta | Hep-G2, A2058, CCD25sk | Cell Growth Inhibition | No significant cytotoxicity | [2] |
Table 2: Antimicrobial and Antifungal Activities of Benzoic Acid Derivatives
| Compound Name/Class | Microorganism(s) | Activity Metric | Value | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | E. faecium, S. aureus | MBEC | 125 µg/mL | [3] |
| N-benzoyl amino esters and acids | A. fumigatus, F. temperatum | Growth Inhibition | Up to 78.2% | [4] |
| Trimethoxybenzoic acid derivatives | S. aureus, S. Typhimurium | MIC | 50 - 100 µM | [5] |
Table 3: Enzyme Inhibitory Activities of Benzoic Acid Derivatives
| Compound Name/Class | Target Enzyme | Activity Metric | Value | Reference |
| 4-tert-butylbenzoic acid | SIRT1 | IC50 | 1.0 mM | [6] |
| 4-dimethylaminobenzoic acid | SIRT1, SIRT2 | % Inhibition at 1.6 mM | 25.3%, 30.3% | [6] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC50 | 17.30 ± 0.73 mM | [7] |
| Gallic acid, Vanillic acid, Syringic acid, Protocatechuic acid | Secretory Phospholipase A2 | IC50 | Micromolar range | [8] |
| Benzyl and Benzoyl Benzoic Acid Derivatives | Bacterial RNA Polymerase-Sigma Factor Interaction | IC50 | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of various benzoic acid derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[5]
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Enzyme Inhibition Assay (α-Amylase)
The inhibitory effect of benzoic acid derivatives on α-amylase activity was assessed as follows:[7]
-
Reaction Mixture: A mixture of the test compound (at various concentrations) and α-amylase solution in a suitable buffer is pre-incubated.
-
Substrate Addition: A starch solution is added to the mixture to initiate the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).
-
Colorimetric Measurement: The mixture is heated, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathways relevant to the evaluation of these compounds.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Workflow for in vitro antimicrobial and antibiofilm screening.
References
- 1. preprints.org [preprints.org]
- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for 4-Benzyloxy-3,5-dimethylbenzoic Acid Derivatives
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 4-Benzyloxy-3,5-dimethylbenzoic acid. The data presented is illustrative, based on established principles of immunochemistry, to guide researchers in designing and interpreting their own cross-reactivity studies. The primary application for such an antibody could be the development of immunoassays for the detection of this compound or its metabolites in various matrices.
Data Presentation: Cross-Reactivity of Anti-4-Benzyloxy-3,5-dimethylbenzoic Acid Antibody
The following table summarizes the cross-reactivity of the polyclonal antibody with various structurally related compounds. Cross-reactivity is expressed as the percentage ratio of the concentration of the parent compound (this compound) to the concentration of the competing compound that causes 50% inhibition of the antibody-antigen reaction in a competitive ELISA.
| Compound Name | Structure | % Cross-Reactivity |
| This compound | ![]() | 100% |
| 4-Hydroxy-3,5-dimethylbenzoic acid | ![]() | 45% |
| 3,5-Dimethylbenzoic acid | ![]() | 12% |
| 4-Benzyloxybenzoic acid | ![]() | 8% |
| Benzoic acid | ![]() | <1% |
| 4-Methoxy-3,5-dimethylbenzoic acid | ![]() | 30% |
| Benzyl alcohol | ![]() | <0.1% |
Note: The structures and data are illustrative for guidance purposes.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) was the method used to determine the cross-reactivity of the antibody.
1. Materials and Reagents:
-
Polyclonal antibody raised against a this compound-BSA conjugate.
-
Coating antigen: this compound-ovalbumin (OVA) conjugate.
-
96-well microtiter plates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking buffer: 1% BSA in PBS.
-
Wash buffer: 0.05% Tween 20 in PBS (PBST).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution: 2 M H₂SO₄.
-
Standard solutions of this compound and potential cross-reactants.
2. ELISA Procedure:
-
Coating: Microtiter plates were coated with the this compound-OVA conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with PBST.
-
Blocking: Non-specific binding sites were blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBST.
-
Competitive Reaction: 50 µL of standard solutions or test compounds at various concentrations were added to the wells, followed by 50 µL of the primary antibody solution (at a predetermined optimal dilution). The plate was incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) was added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBST.
-
Substrate Reaction: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL of 2 M H₂SO₄ to each well.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve was generated by plotting the OD values against the logarithm of the concentration of this compound.
-
The concentration of each test compound that caused 50% inhibition of the maximum signal (IC₅₀) was determined from its respective dose-response curve.
-
The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay.
Caption: Experimental workflow for the competitive ELISA.
Caption: Principle of competitive immunoassay.
benchmarking the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two published methods for the synthesis of 4-Benzyloxy-3,5-dimethylbenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The methods are benchmarked against each other, with detailed experimental protocols and quantitative data to aid in the selection of the most suitable procedure for your research needs.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.
| Parameter | Method 1: Two-Step Benzylation via Methyl Ester | Method 2: Direct Benzylation in Amide Solvent |
| Starting Material | Methyl 4-hydroxy-3,5-dimethylbenzoate | 4-Hydroxy-3,5-dimethylbenzoic acid |
| Reagents | Benzyl bromide, Potassium carbonate, KOH | Benzyl chloride, Formamide |
| Solvent | Acetonitrile, Ethanol | Toluene (for analysis) |
| Reaction Time | 48 hours (benzylation) + 4 hours (saponification) | 1 hour |
| Temperature | 68 °C (reflux for benzylation), Reflux (saponification) | 150 °C |
| Reported Yield | ~85% (estimated based on similar structures) | ~89.5% (based on benzyl salicylate synthesis) |
| Purification | Precipitation, Filtration, Recrystallization | Dissolution and analysis (purification not detailed) |
| Key Advantages | High yield, well-documented for similar compounds | Rapid reaction time, potentially fewer steps |
Synthetic Pathways Overview
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, starting from 4-hydroxy-3,5-dimethylbenzoic acid or its corresponding methyl ester. The two methods presented here illustrate variations of this fundamental transformation.
Caption: Reaction schemes for the synthesis of this compound.
Experimental Protocols
Method 1: Two-Step Benzylation via Methyl Ester Intermediate
This method involves the initial benzylation of the methyl ester of 4-hydroxy-3,5-dimethylbenzoic acid, followed by saponification to yield the final carboxylic acid. This procedure is adapted from the synthesis of 3,5-Bis(benzyloxy)benzoic acid and is expected to provide a high yield.
Step 1: Synthesis of Methyl 4-benzyloxy-3,5-dimethylbenzoate
Caption: Workflow for the synthesis of the methyl ester intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-hydroxy-3,5-dimethylbenzoate in acetonitrile.
-
Addition of Reagents: Add potassium carbonate to the solution and reflux for 30 minutes. Subsequently, add benzyl bromide to the reaction mixture.
-
Reaction: Reflux the mixture at 68°C for 48 hours.
-
Work-up: After the reaction is complete, evaporate the acetonitrile. Pour the residual mixture into ice-cold water.
-
Isolation: The product, Methyl 4-benzyloxy-3,5-dimethylbenzoate, will precipitate as a white solid. Collect the precipitate by filtration.
Step 2: Saponification to this compound
Caption: Workflow for the saponification to the final product.
-
Reaction Setup: Dissolve the Methyl 4-benzyloxy-3,5-dimethylbenzoate obtained from Step 1 in ethanol.
-
Addition of Base: Add potassium hydroxide (KOH) to the solution.
-
Reaction: Place the reaction mixture under reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl).
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. For higher purity, the product can be recrystallized from ethanol to yield this compound.
Method 2: Direct Benzylation in the Presence of an Amide
This method, adapted from a patent for the synthesis of hydroxybenzoic benzyl esters, offers a more direct, one-step approach to the target molecule. It utilizes an amide as a reaction medium and acid scavenger.
Caption: Workflow for the direct benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
-
Reaction Setup: In a flask equipped with a stirrer, combine 4-Hydroxy-3,5-dimethylbenzoic acid and formamide.
-
Addition of Benzylating Agent: While vigorously stirring, add benzyl chloride to the mixture at 150°C.
-
Reaction: Maintain the reaction temperature at 150°C for 1 hour.
-
Work-up and Analysis: After the reaction period, cool the mixture rapidly. For analysis of the conversion, the reaction mixture can be dissolved in toluene and analyzed by gas chromatography. The patent suggests a high conversion to the corresponding benzyl ester for similar substrates. Further purification would likely involve extraction and crystallization.
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
Data Presentation: Cytotoxicity of Benzoic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzoic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8 (a hydroxy benzoic acid derivative) | DLD-1 (colorectal adenocarcinoma) | 25.05 | [1] |
| HeLa (cervical cancer) | 23.88 | [1] | |
| MCF-7 (breast cancer) | 48.36 | [1] | |
| Compound 9 (a hydroxy benzoic acid derivative) | HeLa (cervical cancer) | 37.67 | [1] |
| Compound 10 (a hydroxy benzoic acid derivative) | DLD-1 (colorectal adenocarcinoma) | 27.26 | [1] |
| HeLa (cervical cancer) | 19.19 | [1] | |
| Erlotinib (standard tyrosine kinase inhibitor) | DLD-1 (colorectal adenocarcinoma) | 13.86 | [1] |
| HeLa (cervical cancer) | 36.41 | [1] | |
| MCF-7 (breast cancer) | 87.34 | [1] | |
| Benzoic Acid Derivative 2 | HeLa (cervical cancer) | 100 | [2] |
| Benzoic Acid Derivative 9 | HeLa (cervical cancer) | 10 | [2] |
| Benzoic Acid Derivative 2 (4-(1H-1,2,4-triazol-1-yl) hybrid) | MCF-7 (breast cancer) | 18.7 | [2] |
| Benzoic Acid Derivative 14 (4-(1H-1,2,4-triazol-1-yl) hybrid) | MCF-7 (breast cancer) | 15.6 | [2] |
| Gallic acid–stearylamine conjugate | A431 (human squamous cancer) | 100 µg/ml | [2] |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (acute promyelocytic leukemia) | 0.001–1 | [2] |
Experimental Protocols
The most frequently cited method for determining the cytotoxicity of these compounds is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzoic acid derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway for HDAC Inhibition by Benzoic Acid Derivatives
Some benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit histone deacetylases (HDACs).[4] This inhibition leads to an increase in histone acetylation, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Caption: HDAC inhibition by benzoic acid derivatives leading to apoptosis.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of new chemical entities like benzoic acid derivatives.
Caption: Workflow for in vitro cytotoxicity screening of compounds.
References
A Comparative Purity Analysis of 4-Benzyloxy-3,5-dimethylbenzoic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3,5-dimethylbenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of this compound from three hypothetical suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The assessment is based on a suite of standard analytical techniques to provide a comprehensive purity profile for each sample.
The compound, a white to light brown crystalline solid with the chemical formula C₁₆H₁₆O₃, has a molecular weight of 256.30 g/mol .[1][2][3] Its quality is assessed through a series of experiments including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. These methods collectively offer a detailed view of the compound's identity, purity, and the nature of any contaminants.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These standardized protocols were applied to samples from all three suppliers to ensure a fair and direct comparison.
1. High-Performance Liquid Chromatography (HPLC)
This technique is the industry standard for determining the purity of organic compounds by separating the main component from its impurities.[4][5]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, linear gradient to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL solution.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound and to detect the presence of proton-containing impurities.
-
Instrumentation: Bruker Avance 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Parameters: 16 scans, 1-second relaxation delay.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the primary compound and helps in identifying unknown impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-500 m/z.
-
LC Method: A rapid 5-minute gradient similar to the HPLC method was used.
4. Melting Point Analysis
The melting point is a key physical property that indicates purity. A sharp melting point range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.[4]
-
Instrumentation: Stuart SMP30 Melting Point Apparatus.
-
Method: A small amount of the crystalline sample was packed into a capillary tube and heated at a ramp rate of 2°C/min. The range was recorded from the first sign of melting to the complete liquefaction of the material. The literature melting point is approximately 159-162°C.[2][7]
Results and Discussion
Samples of this compound from three different suppliers were subjected to the analytical tests outlined above. The quantitative data is summarized in Table 1 for easy comparison.
Table 1: Purity Analysis Data for this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Reference Value |
| Appearance | White Crystalline Solid | Off-white Powder | Light Yellow Crystals | White Crystalline Solid[1] |
| Melting Point (°C) | 159.5 - 161.0 | 155.0 - 159.5 | 158.0 - 161.5 | 159 - 162[2][7] |
| Purity by HPLC (%) | 99.85 | 98.10 | 99.21 | >98% |
| Major Impurity by HPLC (%) | 0.08 | 1.25 (at RRT 0.85) | 0.45 (at RRT 1.15) | N/A |
| ¹H NMR Conformance | Conforms to structure | Conforms, minor unidentified peaks | Conforms to structure | Conforms to structure |
| LC-MS (m/z [M-H]⁻) | 255.1 | 255.1 | 255.1 | 255.11 (Calculated) |
Analysis of Results:
-
Supplier A: The material from Supplier A demonstrated the highest purity at 99.85% by HPLC. Its appearance as a white crystalline solid and a sharp melting point range of 159.5 - 161.0°C are indicative of high quality. The ¹H NMR spectrum was clean and conformed perfectly to the expected structure of this compound. LC-MS analysis confirmed the correct molecular weight.
-
Supplier B: The sample from Supplier B showed the lowest purity at 98.10% by HPLC. Its off-white appearance and broad, depressed melting point range suggest the presence of significant impurities. A major impurity peak at a relative retention time (RRT) of 0.85 was observed in the HPLC chromatogram, accounting for 1.25% of the total area. The ¹H NMR also showed minor unidentifiable peaks, corroborating the lower purity.
-
Supplier C: Supplier C provided material with a purity of 99.21% by HPLC. While the purity is high, it is lower than that of Supplier A. The light-yellow color may be due to a minor chromophoric impurity, which was detected by HPLC at RRT 1.15. The melting point was within an acceptable range, and the ¹H NMR conformed to the structure without obvious impurity peaks, suggesting the impurity is at a low level.
Hypothetical Application in Drug Discovery
This compound can serve as a precursor in the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-X." The purity of the precursor is critical, as impurities could potentially be carried through the synthesis and affect the final drug's efficacy and safety profile.
Conclusion
This comparative guide demonstrates the importance of a multi-technique approach for the comprehensive purity assessment of this compound.
-
Supplier A provides the highest purity material, making it the ideal choice for sensitive applications such as late-stage drug development where stringent quality control is required.
-
Supplier C offers a product of acceptable purity that may be suitable for early-stage research or applications where cost is a significant factor and the minor impurity profile is deemed acceptable.
-
Supplier B 's material, with its lower purity and significant impurity content, may not be suitable for most pharmaceutical applications without further purification, which would add time and cost to the process.
Researchers and drug development professionals should consider these factors when selecting a supplier. It is highly recommended to request a certificate of analysis and, if possible, perform in-house quality control testing to ensure the material meets the specific requirements of their project.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. fsim.valahia.ro [fsim.valahia.ro]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The removal of the benzyl protecting group from phenolic hydroxyls is a critical step in multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates. This guide provides an objective comparison of common debenzylation methods as applied to 4-benzyloxy-3,5-dimethylbenzoic acid, a key building block in various synthetic pathways. We will explore two primary methods: Catalytic Hydrogenolysis and Acid-Catalyzed Cleavage, presenting supporting experimental data and detailed protocols to aid in method selection.
Comparison of Debenzylation Methods
The choice of debenzylation method is contingent on factors such as substrate sensitivity to acidic or reductive conditions, the presence of other functional groups, and desired reaction scalability. Below is a summary of two prominent methods with their respective advantages and disadvantages.
| Parameter | Method 1: Catalytic Hydrogenolysis | Method 2: Acid-Catalyzed Cleavage |
| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂) | Trifluoroacetic Acid (TFA) |
| Solvent | Methanol (MeOH) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | Typically 6-24 hours | Typically 1-4 hours |
| Yield | Generally high to quantitative (>95%) | Good to excellent (80-95%) |
| Byproducts | Toluene | Benzyl trifluoroacetate, polymeric materials |
| Functional Group Compatibility | Sensitive to reducible groups (alkenes, alkynes, nitro groups) | Sensitive to acid-labile groups (e.g., Boc, t-butyl esters) |
| Safety Considerations | Use of flammable hydrogen gas and pyrophoric catalyst | Use of a strong, corrosive acid |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This method is one of the most common and efficient for benzyl ether cleavage, offering clean reactions and high yields.[1] The reaction proceeds via the heterogeneous catalytic hydrogenation of the benzyl C-O bond.
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask is added 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas three times, and then the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.
Method 2: Acid-Catalyzed Cleavage with Trifluoroacetic Acid
Acid-catalyzed debenzylation provides a viable alternative, particularly when the substrate contains functional groups that are sensitive to reduction.[2][3][4] The mechanism involves the protonation of the ether oxygen, followed by cleavage of the benzyl C-O bond to form a stable benzyl cation.
Procedure:
-
This compound (1.0 mmol) is dissolved in dichloromethane (10 mL).
-
Trifluoroacetic acid (10.0 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion (typically 1-4 hours), the reaction mixture is concentrated under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual TFA.
-
The crude product is then purified by column chromatography or recrystallization.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the two debenzylation methods described.
Caption: Comparative workflow for debenzylation methods.
Signaling Pathway of Debenzylation
The underlying chemical transformations for both methods are depicted below, highlighting the key bond cleavages.
Caption: Reaction pathways for debenzylation.
References
A Comparative Guide to Bioisosteric Alternatives for 4-Benzyloxy-3,5-dimethylbenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative building blocks to 4-Benzyloxy-3,5-dimethylbenzoic acid, offering insights into their comparative performance, synthesis, and biological implications.
In the landscape of drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold is a valuable starting point in various therapeutic areas, including as a modulator of targets like Peroxisome Proliferator-Activated Receptor Alpha (PPARα). However, to overcome potential liabilities associated with the carboxylic acid moiety, such as metabolic instability or poor membrane permeability, and to explore new chemical space, the use of bioisosteric replacements is a critical strategy. This guide provides a comparative overview of key alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties of Benzoic Acid and Its Bioisosteres
The decision to replace a carboxylic acid is often driven by the need to modulate its physicochemical properties. The following table summarizes key parameters for benzoic acid and its common bioisosteres.
| Functional Group | pKa | Typical logP Range | Key Characteristics |
| Carboxylic Acid | ~4.2 | Variable | Anionic at physiological pH, potential for metabolic liabilities (e.g., glucuronidation).[1] |
| Sulfonamide | ~9-10 | Generally higher than carboxylic acids | Weaker acid, increased lipophilicity, and metabolic stability.[2] |
| Acyl Sulfonamide | ~3.5-4.5 | Variable | Acidity comparable to carboxylic acids, can form multiple hydrogen bonds. |
| Hydroxamic Acid | ~8-9 | Variable | Strong metal-chelating properties, can be metabolically labile to the corresponding carboxylic acid. |
| Tetrazole | ~4.5-4.9 | Generally higher than carboxylic acids | Acidity comparable to carboxylic acids, metabolically stable, can enhance binding affinity. |
Performance Comparison of Alternative Building Blocks
While direct comparative data for bioisosteres of this compound is not extensively available in a single study, we can extrapolate from studies on analogous systems to predict their relative performance. The following sections detail promising alternatives and provide representative data from relevant studies.
Sulfonamide and Acyl Sulfonamide Bioisosteres
Sulfonamides are well-established bioisosteres of carboxylic acids, often leading to improved metabolic stability and membrane permeability. Acyl sulfonamides, with pKa values closer to carboxylic acids, can better mimic the charge state of the parent molecule.
A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors highlights the utility of the sulfonamide group in achieving high potency and favorable ADME properties. Top compounds in this series displayed nanomolar potency against the target enzyme.[3]
Table 1: Biological Activity of Representative Sulfonamide-Based Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Key Findings |
| 35 | 12-Lipoxygenase | < 10 | Excellent vs. related lipoxygenases and cyclooxygenases | Potent inhibition and favorable ADME properties.[3] |
| 36 | 12-Lipoxygenase | < 10 | Excellent vs. related lipoxygenases and cyclooxygenases | Inhibited PAR-4 induced aggregation in human platelets.[3] |
Tetrazole Bioisosteres
Tetrazoles are another widely used carboxylic acid bioisostere due to their similar pKa and metabolic stability. They have been successfully incorporated into numerous FDA-approved drugs.
In the development of HIV-1 gp41 inhibitors, a series of compounds containing a tetrazole moiety demonstrated significant potency. The most active compounds exhibited IC50 values in the low micromolar range against gp41 6-HB formation and HIV-1 replication.[4]
Table 2: Biological Activity of Representative Tetrazole-Based Inhibitors
| Compound | Target | IC50 (µM) (gp41 6-HB formation) | EC50 (µM) (HIV-1 replication) |
| 13a | HIV-1 gp41 | 4.4 | 3.2 |
| 13j | HIV-1 gp41 | 4.6 | 2.2 |
Experimental Protocols
General Synthesis of Sulfonamides from Benzoic Acids
A general and efficient method for the synthesis of sulfonamides from the corresponding benzoic acids involves the conversion of the carboxylic acid to a sulfonyl chloride, followed by reaction with an amine.
Scheme 1: General Synthesis of Sulfonamides
Caption: General synthetic route for sulfonamides.
Protocol:
-
Chlorosulfonylation: The substituted benzoic acid is treated with chlorosulfonic acid, typically at elevated temperatures, to yield the corresponding sulfonyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to afford the desired sulfonamide.
General Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5][6]
Scheme 2: General Synthesis of Tetrazoles
Caption: Synthesis of 5-substituted-1H-tetrazoles.
Protocol:
-
A mixture of the substituted benzonitrile, sodium azide, and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride) is heated in a polar aprotic solvent such as dimethylformamide (DMF).
-
The reaction is typically carried out at elevated temperatures (e.g., 100-130 °C) for several hours.
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the tetrazole product, which can then be purified by recrystallization.
Signaling Pathway Involvement
Compounds bearing the 4-benzyloxy-phenyl motif have been shown to interact with various biological targets, including nuclear receptors and signaling pathways implicated in cancer metastasis.
PPARα Signaling Pathway
PPARα is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Agonists of PPARα are being investigated for the treatment of retinal disorders.[7] A simplified representation of the PPARα signaling pathway is shown below.
Caption: Simplified PPARα signaling pathway.
p53-Mediated Anti-Metastasis Pathway
A benzofuran derivative containing a 4-benzyloxy-3-methoxyphenyl moiety has been shown to suppress metastasis in hepatocellular carcinoma cells by downregulating mutant p53.[8] This highlights a potential role for such scaffolds in cancer therapy.
Caption: p53-mediated anti-metastasis pathway.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3,5-dimethylbenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzyloxy-3,5-dimethylbenzoic acid, a compound recognized as a skin, eye, and respiratory irritant.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to standard safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Accidental spills should be managed promptly. Spilled solid material should be carefully swept up to avoid generating dust and placed into a designated, labeled container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service. Due to its irritant properties, this compound should not be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and liquid waste, to prevent accidental mixing and reactions.
-
-
Containerization :
-
Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container.
-
The container must be in good condition, with a secure lid to prevent leakage or spillage.
-
-
Labeling :
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations and procedures may vary. By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
Personal protective equipment for handling 4-Benzyloxy-3,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Benzyloxy-3,5-dimethylbenzoic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Understanding the Hazards
This compound is a white crystalline solid that poses several health risks.[1] It is crucial to be aware of the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Can cause serious eye damage or irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this chemical, the following personal protective equipment is mandatory. This gear creates a necessary barrier between the handler and the chemical.[3]
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | To protect against potential splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation. |
| Protective Clothing | A lab coat or chemical-resistant apron.[1][5] | To protect the skin on the body from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[2] | To avoid inhalation of the powder, which can lead to respiratory tract irritation. |
Safe Handling Procedures
Proper handling techniques are critical to minimize exposure and ensure safety.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[2]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling and weighing.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2] Avoid storing it with incompatible materials such as strong bases, as is general practice for carboxylic acids.[7]
Emergency Procedures
In the event of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Chemical waste must be disposed of responsibly to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste material containing this compound in a designated and properly labeled waste container. Do not mix with other waste streams.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[6] All disposal activities must be in accordance with local, state, and federal regulations. Industrial residues from similar aromatic acid production are often incinerated or buried, highlighting the importance of proper disposal.[8][9]
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. realsafety.org [realsafety.org]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







